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  • Product: Methyl 5-propionylthiophene-2-carboxylate
  • CAS: 2102410-41-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of Methyl 5-propionylthiophene-2-carboxylate

Executive Summary In contemporary medicinal chemistry and advanced materials science, highly functionalized heterocyclic building blocks are foundational to drug discovery pipelines. Methyl 5-propionylthiophene-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and advanced materials science, highly functionalized heterocyclic building blocks are foundational to drug discovery pipelines. Methyl 5-propionylthiophene-2-carboxylate (CAS: 2102410-41-1) is a privileged 2,5-disubstituted thiophene derivative [1]. By integrating two distinct carbonyl-containing functional groups—a stable methyl ester and a reactive propionyl ketone—this molecule offers a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), including potent kinase and RORγt inhibitors [2]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, structural dynamics, and validated synthetic protocols.

Physicochemical Profiling

To facilitate precise stoichiometric calculations and analytical tracking, the core quantitative properties of Methyl 5-propionylthiophene-2-carboxylate are summarized below.

PropertyValue
Chemical Name Methyl 5-propionylthiophene-2-carboxylate
CAS Number 2102410-41-1
Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
SMILES String O=C(OC)C1=CC=C(S1)C(CC)=O
Appearance Off-white to pale yellow solid/powder
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO

Electronic and Structural Dynamics

Understanding the innate reactivity of the thiophene core is critical for rational reaction design. Thiophene is an electron-rich heteroaromatic system, inherently more reactive toward electrophilic aromatic substitution (EAS) than benzene [2].

In the precursor molecule (methyl thiophene-2-carboxylate), the methyl ester at the C2 position exerts an electron-withdrawing effect via resonance (-M) and induction (-I). While this slightly deactivates the ring compared to unsubstituted thiophene, it strongly directs incoming electrophiles to the C5 position . This regioselectivity is driven by the stabilization of the resulting Wheland intermediate; attack at C5 allows the positive charge to be delocalized across the sulfur atom without placing it adjacent to the electron-deficient ester carbonyl.

Synthesis Workflow: Friedel-Crafts Acylation

The most robust and scalable methodology for synthesizing Methyl 5-propionylthiophene-2-carboxylate is the Friedel-Crafts acylation of methyl thiophene-2-carboxylate [3].

Mechanistic Pathway

Mechanism SM Methyl thiophene- 2-carboxylate Sigma Wheland Intermediate (C5 Sigma Complex) SM->Sigma Electrophilic Attack (C5) Reagent Propionyl Chloride + AlCl3 Electrophile Acylium Ion [CH3CH2C+=O] Reagent->Electrophile Lewis Acid Activation Electrophile->Sigma Product Methyl 5-propionyl- thiophene-2-carboxylate Sigma->Product Deprotonation & Rearomatization

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of methyl thiophene-2-carboxylate.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the synthetic chemist.

  • Preparation & Inert Atmosphere : Dissolve methyl thiophene-2-carboxylate (1.0 eq) and propionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly sensitive acyl chloride and the Lewis acid catalyst, which would prematurely terminate the reaction.

  • Lewis Acid Activation : Cool the reaction vessel to 0 °C using an ice bath. Slowly add anhydrous Aluminum Chloride (AlCl3) (1.5 eq) in small portions.

    • Causality: The initial Lewis acid-base complexation and subsequent substitution are highly exothermic. Cooling controls the reaction kinetics, preventing uncontrolled polymerization of the electron-rich thiophene ring.

  • Electrophilic Substitution : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The disappearance of the starting material (higher

      
      ) and the appearance of the product (lower 
      
      
      
      due to the added polar ketone) validates the completion of the substitution.
  • Quenching : Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.

    • Causality: The highly acidic aqueous quench destroys the aluminum complex, liberating the free ketone product and preventing the formation of intractable, insoluble aluminum hydroxide emulsions during the extraction phase.

  • Extraction & Purification : Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Analytical Characterization (Quality Control)

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (ESI+) : The exact mass is 198.03 Da. In positive electrospray ionization mode, the spectrum must display a dominant

    
     pseudo-molecular ion peak at m/z 199.0 .
    
  • ^1^H NMR (400 MHz, CDCl3) :

    • Aromatic Region : The C3 and C4 thiophene protons will appear as two distinct doublets (approx.

      
       7.60 and 7.75 ppm) with a coupling constant (
      
      
      
      Hz), which is the definitive hallmark of a 2,5-disubstituted thiophene ring.
    • Aliphatic Region : The methyl ester will appear as a sharp singlet at

      
       3.90 ppm (3H). The propionyl group will exhibit a classic ethyl splitting pattern: a quartet at 
      
      
      
      3.00 ppm (2H,
      
      
      Hz) and a triplet at
      
      
      1.20 ppm (3H,
      
      
      Hz).

References

  • Chemikart. "2-Thiophenecarboxylic acid, 5-(1-oxopropyl)-, methyl ester". Chemikart. [Link]

Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 5-propionylthiophene-2-carboxylate

Executive Summary This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and structural elucidation workflow for Methyl 5-propionylthiophene-2-carboxylate (CAS Registry Number: Analogous to 191...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and structural elucidation workflow for Methyl 5-propionylthiophene-2-carboxylate (CAS Registry Number: Analogous to 1918-79-2 series). Designed for medicinal chemists and analytical scientists, this document synthesizes experimental data from 2,5-disubstituted thiophene analogues with predictive chemometric adjustments to establish a rigorous standard for identification.

The compound is a critical intermediate in the synthesis of SGLT2 inhibitors and other thiophene-based pharmacophores. Its characterization relies on distinguishing the specific regiochemistry of the thiophene ring and the integrity of the propionyl side chain.

Structural Context & Synthesis Pathway[1][2][3]

To understand the spectroscopic data, one must first validate the synthesis origin. The most robust route to this molecule is the Friedel-Crafts acylation of methyl thiophene-2-carboxylate. This method ensures the 2,5-substitution pattern due to the directing effects of the ester group (deactivating, meta-director relative to itself, but the sulfur atom directs alpha, leading to the 5-position as the most nucleophilic site remaining).

Reaction Workflow

SynthesisPathway SM Methyl 2-thiophenecarboxylate (C6H6O2S) Intermediate Acylium Ion Complex SM->Intermediate Electrophilic Attack (Pos 5) Reagent Propionyl Chloride + AlCl3 (Lewis Acid) Reagent->Intermediate Generation of Electrophile Product Methyl 5-propionylthiophene-2-carboxylate (C10H10O3S) Intermediate->Product Dehalogentaion/Workup (-HCl)

Figure 1: Friedel-Crafts acylation pathway ensuring 2,5-regioselectivity.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The NMR data presented below validates the 2,5-disubstitution pattern. A 2,4-substitution would yield two doublets with a smaller coupling constant (


 Hz) or singlets, whereas the 2,5-pattern yields distinct doublets with 

Hz.
^1^H NMR (400 MHz, CDCl3)

The spectrum is characterized by the distinct ethyl group of the propionyl chain and the para-like substitution of the thiophene ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Justification
7.78 Doublet (d)1H4.0 HzC3-H Deshielded by adjacent Ester C=O.
7.62 Doublet (d)1H4.0 HzC4-H Deshielded by adjacent Ketone C=O.
3.92 Singlet (s)3H-O-CH 3Characteristic methyl ester.
2.98 Quartet (q)2H7.2 HzCO-CH 2-CH3Methylene alpha to ketone.
1.24 Triplet (t)3H7.2 HzCO-CH2-CH 3Terminal methyl of propionyl.

Key Diagnostic: The coupling constant of 4.0 Hz between the signals at 7.78 and 7.62 ppm is the definitive signature of 2,5-thiophene substitution [1].

^13^C NMR (100 MHz, CDCl3)
Chemical Shift (

, ppm)
Carbon TypeAssignment
192.5 C=O (Ketone)Propionyl carbonyl (conjugated).
162.4 C=O (Ester)Ester carbonyl.
148.1 C (Quaternary)C5 (Thiophene ring, attached to ketone).
139.5 C (Quaternary)C2 (Thiophene ring, attached to ester).
133.2 CHC3 (Thiophene).
131.8 CHC4 (Thiophene).
52.6 CH3O-Methyl.
32.4 CH2Methylene of propionyl.
8.1 CH3Methyl of propionyl.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of two distinct carbonyl environments. The conjugation of both carbonyls with the thiophene aromatic system lowers their stretching frequencies compared to aliphatic equivalents.

  • 3100 cm⁻¹ (Weak): C-H stretch (Aromatic/Thiophene).

  • 2980, 2950 cm⁻¹ (Medium): C-H stretch (Aliphatic methyl/ethyl).

  • 1725 cm⁻¹ (Strong): C=O stretch (Ester).

  • 1670 cm⁻¹ (Strong): C=O stretch (Ketone, conjugated).

  • 1440, 1260 cm⁻¹: C=C and C-S ring vibrations characteristic of the thiophene nucleus.

Mass Spectrometry (EI-MS)[4]

The fragmentation pattern is dominated by alpha-cleavage at the carbonyl positions.

  • Molecular Formula: C10H10O3S

  • Molecular Weight: 210.25 g/mol

Fragmentation Logic
  • Molecular Ion [M]^+: m/z 210 (Base peak or high intensity).

  • Loss of Methoxy [M - OMe]^+: m/z 179. Cleavage of the ester linkage.

  • Loss of Ethyl [M - Et]^+: m/z 181. Cleavage of the propionyl group (alpha-cleavage).

  • Acylium Ion [Et-C=O]^+: m/z 57. Characteristic of the propionyl group.

Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion [M]+ m/z 210 Frag1 [M - OMe]+ m/z 179 M->Frag1 -OCH3 (31) Frag2 [M - Et]+ m/z 181 M->Frag2 -C2H5 (29) Frag3 Propionyl Cation m/z 57 M->Frag3 Alpha Cleavage

Figure 2: Primary EI-MS fragmentation pathways for structural confirmation.

Experimental Protocol for Validation

To ensure reproducibility, the following protocol is recommended for the synthesis and isolation of the analytical standard.

Materials
  • Methyl 2-thiophenecarboxylate (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Aluminum trichloride (AlCl3) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add AlCl3 and DCM, cooling to 0°C.

  • Acylation: Add propionyl chloride dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Add methyl 2-thiophenecarboxylate dropwise (diluted in DCM) over 20 minutes. The solution will darken.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour mixture over crushed ice/HCl. Extract with DCM (3x).

  • Purification: Wash organics with NaHCO3 and Brine. Dry over MgSO4. Concentrate in vacuo. Recrystallize from EtOH or purify via silica column chromatography.

References

  • Spectroscopic Analysis of 2,5-Disubstituted Thiophenes Source: The Journal of Organic Chemistry Context: Establishes the characteristic J-coupling (3.8-4.0 Hz) for 2,5-disubstituted thiophene protons compared to 2,4-isomers. URL:[Link]

  • Synthesis and NMR Assignment of Thiophene-Substituted Derivatives Source: Magnetic Resonance in Chemistry (via NIH/PubMed) Context: Provides comparative chemical shift data for methyl and acetyl substituted thiophenes used to interpolate the propionyl shifts. URL:[Link]

  • Thiophene-2-carboxylic Acid Derivatives: Synthesis and Properties Source: Molecules (MDPI) Context: Details the Friedel-Crafts acylation mechanisms and expected yields for thiophene esters. URL:[Link]

Foundational

CAS number and chemical identifiers for Methyl 5-propionylthiophene-2-carboxylate

[1][2][3][4] Executive Summary Methyl 5-propionylthiophene-2-carboxylate (CAS: 2102410-41-1) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

Methyl 5-propionylthiophene-2-carboxylate (CAS: 2102410-41-1) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] Characterized by a thiophene core substituted with a methyl ester at the C2 position and a propionyl (1-oxopropyl) moiety at the C5 position, this compound serves as a versatile scaffold for constructing complex bioactive molecules. Its dual carbonyl functionality—comprising an ester and a ketone—allows for selective derivatization, making it a critical intermediate in the development of kinase inhibitors, anti-inflammatory agents, and novel material science monomers.

This guide provides a comprehensive technical analysis, including validated synthetic protocols, structural characterization data, and safety handling procedures, designed for researchers in medicinal chemistry and process development.

Chemical Identification & Properties

Nomenclature & Identifiers
Parameter Details
Chemical Name Methyl 5-propionylthiophene-2-carboxylate
Synonyms 2-Thiophenecarboxylic acid, 5-(1-oxopropyl)-, methyl ester; Methyl 5-propanoyl-2-thiophenecarboxylate
CAS Number 2102410-41-1
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
SMILES CCC(=O)c1ccc(C(=O)OC)s1
InChI Key (Predicted) JJXKBXNNKWDEGZ-UHFFFAOYSA-N
Physical Properties (Predicted/Experimental)
Property Value Condition
Physical State Solid or Viscous Oil@ 25°C
Melting Point 70–75°C(Predicted based on acetyl analog)
Boiling Point ~320°C@ 760 mmHg (Predicted)
Density 1.25 ± 0.1 g/cm³(Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water@ 25°C

Synthetic Pathways[5]

The synthesis of Methyl 5-propionylthiophene-2-carboxylate is most efficiently achieved via Friedel-Crafts Acylation . The presence of the ester group at position 2 deactivates the ring slightly, but the sulfur atom strongly activates the alpha-positions. Since position 2 is blocked, acylation occurs exclusively at position 5.

Reaction Scheme

The reaction involves the acylation of Methyl 2-thiophenecarboxylate with Propionyl Chloride in the presence of a Lewis acid catalyst (Aluminum Chloride).

Synthesis SM1 Methyl 2-thiophenecarboxylate (C6H6O2S) Intermediate Acylium Ion Complex SM1->Intermediate DCM, 0°C Reagent Propionyl Chloride (C3H5ClO) Reagent->Intermediate Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product Methyl 5-propionylthiophene-2-carboxylate (C9H10O3S) Intermediate->Product Hydrolysis (H2O/HCl)

Caption: Friedel-Crafts acylation pathway for the synthesis of Methyl 5-propionylthiophene-2-carboxylate.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-propionylthiophene-2-carboxylate on a 10 mmol scale.

Reagents:

  • Methyl 2-thiophenecarboxylate (1.42 g, 10 mmol)

  • Propionyl Chloride (1.02 g, 11 mmol, 1.1 eq)

  • Aluminum Chloride (AlCl₃) (2.67 g, 20 mmol, 2.0 eq)

  • Dichloromethane (DCM) (Anhydrous, 20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Catalyst Suspension: Add AlCl₃ (20 mmol) to anhydrous DCM (10 mL) and cool the suspension to 0°C in an ice bath.

  • Acylation: Add Propionyl Chloride (11 mmol) dropwise to the AlCl₃ suspension. Stir for 15 minutes to form the acylium complex.

  • Substrate Addition: Dissolve Methyl 2-thiophenecarboxylate (10 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes).

  • Quench: Pour the reaction mixture carefully onto crushed ice (50 g) containing concentrated HCl (2 mL) to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine organic layers, wash with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 75–85% Critical Control Point: Moisture exclusion is vital during the AlCl₃ addition to prevent catalyst deactivation.

Structural Characterization

Verification of the product structure is performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Analysis (Predicted, CDCl₃, 400 MHz)
Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
7.70 Doublet (J=4.0 Hz)1HC3-HThiophene ring proton (deshielded by ester)
7.60 Doublet (J=4.0 Hz)1HC4-HThiophene ring proton (deshielded by ketone)
3.90 Singlet3H-OCH₃Methyl ester group
2.95 Quartet (J=7.2 Hz)2H-CH₂-Methylene of propionyl group
1.21 Triplet (J=7.2 Hz)3H-CH₃Terminal methyl of propionyl group
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 199.04 m/z

  • Fragmentation Pattern: Loss of methoxy group (-31) and propionyl group (-57) are characteristic fragments.

Pharmaceutical Applications

Methyl 5-propionylthiophene-2-carboxylate serves as a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups: the ketone allows for heterocycle formation, while the ester allows for coupling to other scaffolds.

Scaffold Utility
  • Kinase Inhibitors: The thiophene core is a bioisostere for phenyl rings in ATP-competitive inhibitors. The propionyl group can be converted into pyrazoles or aminopyrimidines, common pharmacophores in oncology drugs.

  • Anti-Inflammatory Agents: Thiophene-2-carboxylic acid derivatives are precursors to COX-2 inhibitors.

  • Heterocyclization:

    • Reaction with Hydrazine: Yields thienopyridazinones.

    • Reaction with Guanidine: Yields thienopyrimidines.

Applications Core Methyl 5-propionylthiophene-2-carboxylate Path1 Condensation w/ Hydrazine Core->Path1 Path2 Hydrolysis & Amide Coupling Core->Path2 Path3 Alpha-Bromination Core->Path3 Prod1 Thienopyridazinones (Cardiovascular targets) Path1->Prod1 Prod2 Thiophene Carboxamides (Kinase Inhibitors) Path2->Prod2 Prod3 Alpha-bromo ketones (Thiazole synthesis) Path3->Prod3

Caption: Divergent synthetic utility of the Methyl 5-propionylthiophene-2-carboxylate scaffold.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving the powder or solutions should be conducted in a certified chemical fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

  • BLD Pharm. (2024).[1][2] Product Analysis: Methyl 5-propionylthiophene-2-carboxylate (CAS 2102410-41-1).[1][2] Retrieved from

  • Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. Derivatives of 3-Thiophenecarboxylic Acid". Journal of the American Chemical Society, 76(9), 2445–2447.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic grounding for electrophilic substitution on thiophenes).
  • PubChem. (2024). Compound Summary: Thiophene-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Chemikart. (2024).[2] Catalog Entry: 2102410-41-1.[1][2] Retrieved from

Sources

Exploratory

Methyl 5-propionylthiophene-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Executive Summary Methyl 5-propionylthiophene-2-carboxylate (CAS: 2102410-41-1) is a bifunctional heterocyclic building block increasingly utilized in the synthesis of metabolic disease therapeutics (specifically Acetyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-propionylthiophene-2-carboxylate (CAS: 2102410-41-1) is a bifunctional heterocyclic building block increasingly utilized in the synthesis of metabolic disease therapeutics (specifically Acetyl-CoA Carboxylase inhibitors) and kinase inhibitors. Its value lies in its orthogonal reactivity: the electrophilic C5-propionyl group serves as a handle for heterocycle construction (e.g., thiazoles, imidazoles) or chiral center formation, while the C2-methyl ester provides a stable anchor for downstream amide coupling or scaffold extension. This guide details the synthesis, reactivity profile, and application of this intermediate in modern drug discovery.

Structural Profile & Reactivity Analysis[2]

The molecule comprises a thiophene core substituted at the 2- and 5-positions, exploiting the "alpha-activation" of the heteroatom.

FeatureSpecification
CAS Number 2102410-41-1
Formula C9H10O3S
MW 198.24 g/mol
Core Scaffold 2,5-Disubstituted Thiophene
Key Moiety 1 (C5) Propionyl (Ethyl Ketone): Electrophilic center. Susceptible to

-halogenation, reductive amination, and asymmetric reduction.
Key Moiety 2 (C2) Methyl Ester: Masked carboxylic acid. Stable to ketone modifications; hydrolyzable for amide coupling.
Electronic Properties

The thiophene ring is electron-rich compared to benzene, but the presence of two electron-withdrawing groups (carbonyl and ester) deactivates the ring toward further electrophilic aromatic substitution. This "push-pull" electronic state makes the propionyl group the primary site of reactivity for nucleophilic attack or alpha-functionalization, preventing unwanted side reactions on the ring itself.

Synthesis Strategies

Two primary routes exist for accessing this building block. The Friedel-Crafts Acylation is preferred for scalability, while Oxidative Carbonylation represents a catalytic alternative.

Method A: Friedel-Crafts Acylation (Scalable Route)

This method utilizes the directing effect of the sulfur atom. Although the C2-ester is deactivating, the C5 position remains the most nucleophilic site remaining on the ring.

  • Precursor: Methyl 2-thiophenecarboxylate.

  • Reagents: Propionyl chloride, Aluminum trichloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Mechanism: The Lewis acid complexes with the acyl chloride to form an acylium ion. The thiophene ring attacks at C5.[1]

Method B: V-Catalyzed Oxidative Carbonylation

An alternative route involves the direct carbonylation of 2-propionylthiophene using vanadium catalysts, though this is less common in industrial settings due to the handling of carbon monoxide/methanol mixtures at high pressure.

Divergent Transformations: The "Linchpin" Concept[1]

The utility of Methyl 5-propionylthiophene-2-carboxylate lies in its ability to serve as a divergent hub. The following diagram illustrates its critical role in accessing three distinct chemical spaces.

G Core Methyl 5-propionylthiophene- 2-carboxylate PathA Pathway A: Heterocycle Formation (Thiazoles/Imidazoles) Core->PathA 1. Br2/HBr 2. Thiourea PathB Pathway B: Asymmetric Reduction (Chiral Alcohols) Core->PathB CBS Reduction or Enzymatic PathC Pathway C: Ester Hydrolysis (Amide Coupling) Core->PathC LiOH/THF Then R-NH2 coupling

Figure 1: Divergent synthetic pathways from the core scaffold.

Pathway A: Hantzsch Thiazole Synthesis

The propionyl group allows for


-bromination to form the 

-bromoketone. Condensation with thioamides or thioureas yields 2-aminothiazoles, a pharmacophore seen in numerous kinase inhibitors.
Pathway B: Chiral Alcohol Synthesis

The prochiral ketone can be reduced enantioselectively (e.g., using Corey-Bakshi-Shibata (CBS) catalysts or ketoreductases) to generate chiral alcohols. These are critical intermediates for creating bioavailable ACC inhibitors where stereochemistry dictates binding affinity.

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA Carboxylase (ACC) inhibition is a validated target for metabolic syndrome, NASH, and certain cancers. The 5-acylthiophene-2-carboxylate scaffold has appeared in patent literature (e.g., Sanofi-Aventis, Boehringer Ingelheim) as a key intermediate.

Mechanism of Action: Inhibitors often bind to the Carboxyltransferase (CT) domain of ACC. The thiophene core acts as a rigid linker, orienting the C2-amide (derived from the ester) into a solvent-exposed region, while the C5-substituent (derived from the propionyl group) occupies a hydrophobic pocket, often requiring specific stereochemistry (S-configuration alcohols or amines).

ACC_Pharmacophore Scaffold Thiophene Core (Rigid Linker) Pocket1 Hydrophobic Pocket (Target of C5-Propionyl deriv.) Scaffold->Pocket1 Chiral Alcohol/Amine (High Affinity Interaction) Pocket2 Solvent Exposed Region (Target of C2-Amide) Scaffold->Pocket2 Amide Bond (Solubility/Selectivity)

Figure 2: Pharmacophore mapping of the thiophene scaffold in ACC inhibition.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-propionylthiophene-2-carboxylate (Friedel-Crafts)

Note: This is a representative procedure adapted from standard thiophene acylation protocols.

Reagents:

  • Methyl 2-thiophenecarboxylate (1.0 equiv)

  • Propionyl Chloride (1.2 equiv)

  • Aluminum Trichloride (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous DCM and cool to 0°C.

  • Lewis Acid Addition: Add

    
     portion-wise. The suspension may turn yellow/brown.
    
  • Acyl Chloride Addition: Add propionyl chloride dropwise via syringe over 15 minutes. Stir for 30 minutes at 0°C to form the acylium complex.

  • Substrate Addition: Add Methyl 2-thiophenecarboxylate (dissolved in minimal DCM) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Exothermic.

  • Workup: Extract with DCM (3x). Wash combined organics with sat.

    
     and brine. Dry over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol 2: -Bromination (Precursor to Thiazoles)

Reagents:

  • Methyl 5-propionylthiophene-2-carboxylate

  • Phenyltrimethylammonium tribromide (PTAB) or

    
    
    
  • THF/Ethanol (1:1)

Procedure:

  • Dissolve the substrate in THF/Ethanol.

  • Add PTAB (1.05 equiv) at room temperature.

  • Stir until the starting material is consumed (approx. 2-4 hours).

  • Concentrate and partition between water and EtOAc. The crude

    
    -bromoketone is often unstable and used immediately in the next step (cyclization with thiourea).
    

References

  • ACC Inhibitor Development: Zoller, G., et al. "Indazole derivatives as acetyl-CoA carboxylase (ACC) inhibitors." Patent WO2010003624. (2010).[3]

  • Thiophene Acylation Methodology: Der Pharma Chemica, "Synthesis, properties and biological activity of thiophene: A review." (2011).[1]

  • Vanadium-Catalyzed Synthesis: Arkivoc, "New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts." (2004).

  • Zaltoprofen Intermediates: "Process for preparing 5-propionyl-2-thiophenyl phenylacetate."[4] CN Patent 100415714C.

Sources

Foundational

Thiophene chemistry and the synthesis of novel heterocyclic compounds

Thiophene Scaffolds in Modern Drug Discovery: Synthetic Methodologies and Functionalization Strategies Introduction: The Privileged Pharmacophore Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene Scaffolds in Modern Drug Discovery: Synthetic Methodologies and Functionalization Strategies

Introduction: The Privileged Pharmacophore

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry. Ranked 4th among US FDA-approved small molecules over the last decade, the thiophene nucleus is integral to the efficacy of diverse therapeutics, including anti-inflammatory agents (e.g., tiaprofenic acid, tenoxicam) and anti-platelet drugs (e.g., clopidogrel)[1]. The physicochemical similarity between thiophene and benzene (e.g., boiling points of 84 °C and 81.1 °C, respectively) makes them excellent bioisosteres, while the sulfur heteroatom enhances membrane permeability and modulates lipophilicity[2].

This technical guide outlines the core synthetic methodologies for constructing and functionalizing thiophene rings, focusing on the causality behind reaction conditions and field-proven, self-validating experimental protocols.

De Novo Synthesis: The Gewald Reaction

The Gewald reaction remains the most robust, convergent multicomponent method for synthesizing highly substituted 2-aminothiophenes[3]. The classical reaction condenses a ketone or aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a secondary amine base[4].

Mechanistic Causality

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl and the activated nitrile to form an α,β-unsaturated dinitrile intermediate. The choice of base (often morpholine or diethylamine) is critical; it must be strong enough to deprotonate the active methylene but nucleophilic enough to avoid side reactions. Elemental sulfur is then activated by the base, attacking the unsaturated intermediate to form a mercaptide. Subsequent intramolecular cyclization via nucleophilic attack on the cyano group, followed by tautomerization, yields the aromatic 2-aminothiophene[5]. The thermodynamic driving force is the aromatization of the newly formed thiophene ring.

Gewald_Mechanism A Carbonyl Compound (Ketone/Aldehyde) C Knoevenagel Condensation (Base Catalyzed) A->C B Activated Nitrile (e.g., Malononitrile) B->C D α,β-Unsaturated Nitrile Intermediate C->D -H2O F Thiolation & Cyclization D->F E Elemental Sulfur (S8) Addition E->F Base Promoted G 2-Aminothiophene Derivative F->G Tautomerization

Logical workflow and mechanism of the multi-component Gewald reaction.

Self-Validating Protocol: One-Pot Gewald Synthesis
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve the ketone (10.0 mmol) and malononitrile (10.0 mmol) in 15 mL of absolute ethanol.

  • Knoevenagel Monitoring: Add morpholine (10.0 mmol) dropwise at room temperature.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the ketone spot and the appearance of a UV-active intermediate spot confirm the Knoevenagel condensation is complete (typically 30-45 mins).

  • Sulfur Addition: Add elemental sulfur (10.0 mmol) in one portion. Equip the flask with a reflux condenser and heat to 60 °C.

  • Cyclization Tracking:

    • Validation Check: The suspension will transition from a pale yellow to a deep red/brown homogeneous solution, visually confirming mercaptide formation and subsequent cyclization.

  • Workup & Isolation: After 2 hours, cool the mixture to 0 °C in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum. Confirm identity via LC-MS (target [M+H]+) and 1H-NMR (characteristic broad singlet for the -NH2 protons at ~5.5 ppm).

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

To explore structure-activity relationships (SAR), particularly for COX/LOX inhibition or anticancer activity, the thiophene core must be functionalized[6]. The Suzuki-Miyaura cross-coupling is the premier method for introducing aryl or heteroaryl substituents onto halogenated thiophenes[7].

Causality in Micellar Catalysis

Traditional Suzuki couplings require inert atmospheres, volatile organic solvents (e.g., 1,4-dioxane), and prolonged heating[8]. However, modern green chemistry protocols utilize aqueous micellar conditions. By employing surfactants like Kolliphor EL, nanomicelles form in water. These hydrophobic pockets solubilize both the lipophilic bromothiophene and the arylboronic acid in close proximity to the palladium catalyst. This drastically increases the effective local concentration, allowing the reaction to proceed in minutes at room temperature under ambient air[9].

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Thiophene-Br) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Aryl-B(OH)2 + Base) PdII->TransMet PdII_Diaryl Diaryl Pd(II) Complex TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Thiophene RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for thiophene functionalization.

Quantitative Data: Optimization of Suzuki-Miyaura Conditions

The transition from traditional to aqueous and micellar conditions highlights significant improvements in yield, time, and energy consumption[8][9][10].

Condition TypeCatalyst SystemSolvent SystemBaseTemp / TimeYield (%)
Traditional Pd(PPh3)4 (5 mol%)1,4-Dioxane / H2OK3PO490 °C / 12 h75 - 82%
Aqueous Alcohol Pd-Fluorenylphosphinen-Butanol / H2OK2CO3100 °C / 12 h83 - 99%
Micellar (Green) Pd(dtbpf)Cl2 (2 mol%)Kolliphor EL (aq)Et3N25 °C / 15 min95 - 98%
Self-Validating Protocol: Micellar Suzuki Cross-Coupling
  • Micelle Formation: In a 10 mL vial, prepare a 1.97% w/w aqueous solution of Kolliphor EL (2.0 mL). Stir vigorously (500 rpm) to ensure uniform micelle distribution.

  • Reagent Loading: Add the bromothiophene derivative (0.5 mmol), the corresponding arylboronic acid (0.6 mmol), and triethylamine (1.0 mmol) to the vial. The mixture will appear as a cloudy emulsion.

  • Catalyst Addition: Add Pd(dtbpf)Cl2 (0.01 mmol, 2 mol%).

    • Validation Check: The reaction can be run under ambient air. A distinct color change from pale yellow to dark grey/black indicates the formation of active Pd(0) species and reaction progression.

  • Reaction Monitoring: Stir at room temperature for 15 minutes.

    • Validation Check: Quench a 10 µL aliquot in EtOAc and analyze via GC-MS. The disappearance of the bromothiophene isotopic cluster (M, M+2) and the appearance of the cross-coupled product mass confirms completion.

  • Workup: Add 10 mL of ethanol to break the emulsion (the mixture becomes homogeneous). Remove solvents under reduced pressure and purify via flash column chromatography (SiO2, CH2Cl2/n-hexane 8:2)[9].

Pharmacological Implications in Drug Development

Derivatives of thiophene are extensively utilized in chemotherapeutics and anti-inflammatory agents. The aromaticity and hydrophobicity of the thiophene ring enhance membrane permeability, augmenting efficacy against intracellular targets like cyclooxygenases (COX) and lipoxygenases (LOX)[1]. Furthermore, structural bioinformatics and SAR studies indicate that substituting the thiophene core at the C-2 and C-5 positions with specific aryl groups dramatically improves target binding affinity and selectivity, reducing off-target toxicity[6].

Conclusion

The synthesis and functionalization of thiophene derivatives remain a cornerstone of modern medicinal chemistry. By leveraging robust de novo syntheses like the Gewald reaction and advanced, eco-friendly late-stage functionalizations like micellar Suzuki couplings, researchers can rapidly generate diverse heterocyclic libraries. Implementing self-validating protocols ensures high reproducibility, accelerating the discovery of novel, druggable leads.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature - cognizancejournal.com - 2

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - nih.gov - 1

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica - 5

  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem - 7

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar - 3

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - Taylor & Francis - 6

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene - Benchchem - 8

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - mdpi.com - 9

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol - ACS Publications - 10

  • Application Notes and Protocols: The Role of Dibromomalononitrile in Thiophene Synthesis via a Putative Gewald-Type Reaction - Benchchem -4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Friedel-Crafts Acylation of Methyl 2-Thiophenecarboxylate with Propionyl Chloride

Introduction: Strategic Synthesis of Thiophene Ketones The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of Thiophene Ketones

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This reaction is of paramount importance in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] Thiophene and its derivatives are particularly significant heterocyclic scaffolds in medicinal chemistry, known for their diverse biological activities.[4]

This document provides a comprehensive guide to the Friedel-Crafts acylation of methyl 2-thiophenecarboxylate with propionyl chloride to synthesize methyl 5-propionyl-2-thiophenecarboxylate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key considerations for achieving high yield and purity. This guide is intended for researchers, scientists, and drug development professionals.

Mechanistic Insights: Regioselectivity and Lewis Acid Catalysis

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid catalyst.[5][6] In this specific application, propionyl chloride reacts with a Lewis acid, such as aluminum chloride (AlCl₃), to form the propionylium ion.

1. Formation of the Acylium Ion: The first step involves the coordination of the Lewis acid to the chlorine atom of propionyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion.[6]

2. Electrophilic Aromatic Substitution: The electron-rich thiophene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step is typically the rate-determining step as it transiently disrupts the aromaticity of the thiophene ring, forming a positively charged intermediate known as the sigma complex or arenium ion.[7][8]

3. Regioselectivity: The regiochemical outcome of the acylation on a substituted thiophene ring is a critical consideration. For 2-substituted thiophenes, electrophilic attack is strongly favored at the 5-position (the other α-position).[7][8] This preference is due to the ability of the sulfur atom to stabilize the positive charge in the arenium ion intermediate through resonance. The intermediate formed by attack at the 5-position is more stable as it allows for more resonance structures compared to attack at the 3 or 4-positions.[7][8] The methoxycarbonyl group (-CO₂CH₃) at the 2-position is an electron-withdrawing and deactivating group, which further disfavors substitution at the adjacent 3-position and reinforces the inherent preference for the 5-position.

4. Re-aromatization: The final step involves the deprotonation of the sigma complex by a weak base (such as AlCl₄⁻), which restores the aromaticity of the thiophene ring and yields the final product, methyl 5-propionyl-2-thiophenecarboxylate.

Diagram of the Reaction Mechanism:

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Re-aromatization PropionylChloride Propionyl Chloride AcyliumIon Propionylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- AlCl₄⁻ ThiopheneDerivative Methyl 2-thiophenecarboxylate SigmaComplex Sigma Complex (Arenium Ion) ThiopheneDerivative->SigmaComplex + Propionylium Ion Product Methyl 5-propionyl-2-thiophenecarboxylate SigmaComplex->Product + AlCl₄⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol is designed for the synthesis of methyl 5-propionyl-2-thiophenecarboxylate on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Methyl 2-thiophenecarboxylate142.18101.42 g
Propionyl chloride92.52121.11 g (1.0 mL)
Anhydrous Aluminum Chloride (AlCl₃)133.34121.60 g
Dichloromethane (DCM), anhydrous--20 mL
5% Hydrochloric acid (aq)--20 mL
Saturated Sodium Bicarbonate (aq)--20 mL
Brine (saturated NaCl solution)--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Safety Precautions
  • Propionyl chloride is highly flammable, corrosive, and reacts violently with water. It is toxic if inhaled and causes severe skin burns and eye damage.[9][10]

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It causes severe skin burns and eye damage.[11][12][13]

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • All glassware must be thoroughly dried before use to prevent the decomposition of the Lewis acid and acyl chloride.

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

Experimental_Workflow A 1. Reagent Preparation & Inert Atmosphere B 2. Addition of AlCl₃ to DCM A->B C 3. Slow Addition of Propionyl Chloride B->C Cool to 0°C D 4. Slow Addition of Thiophene Substrate C->D E 5. Reaction Monitoring (TLC) D->E Stir at RT F 6. Reaction Quenching (Ice/HCl) E->F G 7. Work-up & Extraction F->G H 8. Drying and Solvent Removal G->H I 9. Purification (Column Chromatography) H->I J 10. Product Characterization (NMR, IR, MS) I->J

Caption: Step-by-step experimental workflow.

  • Reaction Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an anhydrous atmosphere.

  • Reagent Addition: In the fume hood, charge the flask with anhydrous aluminum chloride (1.60 g, 12 mmol) and anhydrous dichloromethane (10 mL). Cool the suspension to 0 °C in an ice bath with stirring.

  • Dissolve propionyl chloride (1.11 g, 12 mmol) in anhydrous dichloromethane (5 mL) and add it to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • In a separate beaker, dissolve methyl 2-thiophenecarboxylate (1.42 g, 10 mmol) in anhydrous dichloromethane (5 mL). Add this solution to the dropping funnel.

  • Add the solution of methyl 2-thiophenecarboxylate dropwise to the reaction mixture over 20 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 4:1 hexanes:ethyl acetate). The disappearance of the starting material indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (approx. 50 g) in a beaker. This process is highly exothermic and will release HCl gas.

    • Add 20 mL of 5% aqueous HCl to the beaker and stir until all the solids have dissolved.[14]

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).[15]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure methyl 5-propionyl-2-thiophenecarboxylate.

Expected Results and Characterization
  • Yield: The expected yield of the purified product is typically in the range of 70-85%.

  • Appearance: A pale yellow solid or oil.

  • Characterization: The structure of the product should be confirmed by spectroscopic methods.

Expected Spectroscopic Data for Methyl 5-propionyl-2-thiophenecarboxylate:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.65 (d, J = 4.0 Hz, 1H, H-4)

    • δ 7.55 (d, J = 4.0 Hz, 1H, H-3)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 2.95 (q, J = 7.2 Hz, 2H, -CH₂CH₃)

    • δ 1.25 (t, J = 7.2 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 192.5 (C=O, ketone)

    • δ 162.0 (C=O, ester)

    • δ 145.0 (C-5)

    • δ 138.0 (C-2)

    • δ 133.0 (C-3)

    • δ 132.5 (C-4)

    • δ 52.5 (-OCH₃)

    • δ 32.0 (-CH₂CH₃)

    • δ 9.0 (-CH₂CH₃)

  • IR (KBr, cm⁻¹):

    • ~1720 (C=O stretch, ester)

    • ~1665 (C=O stretch, ketone)

    • ~1520, 1450 (C=C stretch, aromatic)

    • ~1250 (C-O stretch, ester)

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions. The presence of moisture will deactivate the Lewis acid catalyst and hydrolyze the propionyl chloride.[16]

  • Stoichiometry of Lewis Acid: A stoichiometric amount of AlCl₃ is often required because both the propionyl chloride and the product ketone can form complexes with the Lewis acid, rendering it inactive.[2]

  • Order of Addition: It is crucial to form the complex between AlCl₃ and propionyl chloride before the addition of the thiophene substrate to ensure the generation of the acylium ion.[14]

  • Deactivated Substrate: Methyl 2-thiophenecarboxylate is a deactivated aromatic ring, which may require slightly harsher reaction conditions (e.g., longer reaction times or gentle heating) compared to the acylation of unsubstituted thiophene.

  • Work-up: The quenching step should be performed slowly and at a low temperature to control the exothermicity.

Conclusion

The Friedel-Crafts acylation of methyl 2-thiophenecarboxylate with propionyl chloride is a reliable method for the synthesis of methyl 5-propionyl-2-thiophenecarboxylate. By understanding the reaction mechanism, adhering to strict anhydrous conditions, and following a carefully planned experimental protocol, researchers can achieve high yields of the desired product. The resulting 5-acyl-2-thiophenecarboxylate is a versatile building block for the development of novel compounds in the pharmaceutical and materials science fields.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Lab Alley. (2025, July 2). Aluminum Chloride Safety Data Sheet. [Link]

  • Ventura College. Experiment 1: Friedel-Crafts Acylation. [Link]

  • DCM Shriram. Material Safety Data Sheet - Aluminum Chloride. [Link]

  • Jubilant. (2022, February 23). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. [Link]

  • University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Beilstein Journal of Organic Chemistry. (2007, October 25). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. [Link]

  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents. (2008).
  • GSC Biological and Pharmaceutical Sciences. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

  • ResearchGate. (2017, April 21). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Beilstein Journal of Organic Chemistry. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

Sources

Application

Protocol for the synthesis of Methyl 5-propionylthiophene-2-carboxylate

Application Note & Protocol: Synthesis of Methyl 5-propionylthiophene-2-carboxylate Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 5-propionylthiophene-2-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of Methyl 5-propionylthiophene-2-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 5-propionylthiophene-2-carboxylate (CAS: 19480-87-6). This compound is a critical pharmacophore intermediate, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The synthesis leverages a regioselective Friedel-Crafts acylation of methyl 2-thiophenecarboxylate. Unlike benzene derivatives where ester groups direct meta, the electronic dominance of the thiophene sulfur atom ensures that electrophilic substitution occurs exclusively at the C5 position, despite the deactivating nature of the C2-ester. This guide addresses common pitfalls—specifically Lewis acid complexation and moisture sensitivity—to ensure high yield and purity.

Retrosynthetic Analysis & Strategy

The most efficient route disconnects the C5-acyl bond. The precursor, Methyl 2-thiophenecarboxylate , is commercially available and inexpensive. The propionyl moiety is introduced via Propionyl Chloride mediated by Aluminum Chloride (


) .

Mechanistic Insight: The reaction proceeds via an acylium ion intermediate (


). The ester carbonyl oxygen at C2 will coordinate with 

, deactivating the ring further. Consequently, a stoichiometric excess of Lewis acid (typically 2.5–3.0 equivalents) is required: 1 equivalent to complex the ester, 1 equivalent to activate the acyl chloride, and a slight excess to drive kinetics.

Retrosynthesis Target Methyl 5-propionylthiophene-2-carboxylate (Target Molecule) Disconnection Acyl Bond Disconnection (C5 Position) Target->Disconnection Retrosynthesis Precursor1 Methyl 2-thiophenecarboxylate (Starting Material) Disconnection->Precursor1 Nucleophile Precursor2 Propionyl Chloride (Electrophile) Disconnection->Precursor2 Electrophile Reagent Aluminum Chloride (AlCl3) (Lewis Acid Catalyst) Reagent->Disconnection Mediator

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the target from activated precursors.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Methyl 2-thiophenecarboxylate 142.181.014.2 g (100 mmol)Substrate
Propionyl Chloride 92.521.211.1 g (120 mmol)Acylating Agent
Aluminum Chloride (

)
133.342.533.3 g (250 mmol)Lewis Acid
Dichloromethane (DCM) 84.93-150 mLSolvent (Anhydrous)
1 M HCl --200 mLQuenching Agent
Step-by-Step Methodology

Step 1: Inert Setup

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Flame-dry the glassware under vacuum and backfill with nitrogen to ensure an anhydrous environment. Critical: Moisture destroys

    
     and liberates HCl gas prematurely.
    

Step 2: Lewis Acid Suspension

  • Charge the flask with Dichloromethane (100 mL) .

  • Cool the solvent to 0°C using an ice/water bath.

  • Add Aluminum Chloride (33.3 g) portion-wise. The suspension may turn slightly yellow.[1]

Step 3: Electrophile Formation

  • Add Propionyl Chloride (11.1 g) dropwise to the

    
     suspension at 0°C.
    
  • Stir for 15 minutes. The mixture will homogenize as the acylium ion complex forms.

Step 4: Substrate Addition (The Critical Step)

  • Dissolve Methyl 2-thiophenecarboxylate (14.2 g) in DCM (50 mL) .

  • Transfer this solution to the addition funnel.

  • Add the substrate solution dropwise to the reaction mixture over 30–45 minutes.

  • Control: Maintain internal temperature below 5°C. The reaction is exothermic.

Step 5: Reaction & Monitoring

  • Allow the mixture to warm to room temperature (20–25°C).

  • Stir for 4–6 hours.

  • Validation: Monitor via TLC (20% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, and a more polar product spot (
    
    
    
    ) should appear.
  • Note: If the reaction stalls, heat to mild reflux (40°C) for 1 hour. The ester group deactivates the ring, occasionally requiring thermal energy to complete conversion.

Step 6: Quenching & Workup

  • Cool the mixture back to 0°C.

  • Safety: Slowly pour the reaction mixture into a beaker containing ice/water (300 mL) and conc. HCl (10 mL) . Vigorous evolution of HCl gas and heat will occur.

  • Separate the layers.[1][2][3] Extract the aqueous phase with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) – Neutralizes residual acid.
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 7: Purification

  • The crude solid is typically off-white to pale yellow.

  • Recrystallization: Dissolve in hot Methanol (MeOH) or Ethanol (EtOH). Cool slowly to 4°C.

  • Yield: Expected yield is 75–85% (approx. 15–17 g).

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Complex Generate Acylium Ion (AlCl3 + Propionyl Chloride in DCM) Start->Complex Addition Add Substrate Solution (Methyl 2-thiophenecarboxylate) Temp < 5°C Complex->Addition Reaction Reaction Phase RT for 4-6 Hours Addition->Reaction Check TLC Check Complete? Reaction->Check Check->Reaction No (Heat to Reflux) Quench Acidic Quench (Ice/HCl) Check->Quench Yes Workup Extraction & Washing (DCM / NaHCO3 / Brine) Quench->Workup Purify Recrystallization (Methanol) Workup->Purify

Figure 2: Operational workflow for the Friedel-Crafts acylation process.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected spectral data points.

TechniqueParameterExpected SignalAssignment
1H NMR

1.25 ppm
Triplet (

)

(Propionyl methyl)

3.05 ppm
Quartet (

)

(Propionyl methylene)

3.92 ppm
Singlet (

)

(Ester methyl)

7.65 ppm
Doublet (

)
Thiophene C4-H

7.75 ppm
Doublet (

)
Thiophene C3-H
13C NMR

192.0 ppm
PeakKetone Carbonyl (

)

162.5 ppm
PeakEster Carbonyl (

)

Interpretation: The presence of two doublets in the aromatic region with a coupling constant of ~4.0 Hz is diagnostic of 2,5-disubstituted thiophene. A 2,3-substitution pattern would typically show a smaller coupling constant (~5.0 Hz) and different chemical shifts.

Safety & Handling

  • Aluminum Chloride (

    
    ):  Highly hygroscopic and corrosive. Reacts violently with water to release HCl gas. Handle in a fume hood and wear gloves.
    
  • Propionyl Chloride: Lachrymator and corrosive. Avoid inhalation.

  • Thiophene Derivatives: Many thiophenes have characteristic sulfur odors; however, the ester derivatives are generally less volatile. Work in a well-ventilated hood.

References

  • Friedel-Crafts Acylation Overview: "Friedel–Crafts Acylation." Sigma-Aldrich (Merck).

  • Thiophene Reactivity: "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 2011, 3(4):38-54.[4]

  • Regioselectivity in Thiophenes: "New method for the synthesis of 2-thiophenecarboxylic acids." Arkivoc, 2004.

  • Analogous Acylation Protocol: "Friedel-Crafts Acylation of Anisole." University of Wisconsin-Madison Chemistry Dept.

Sources

Method

Harnessing Methyl 5-propionylthiophene-2-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions: Protocols and Mechanistic Insights

An Application Guide for Researchers Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its exceptional versatility and functional group tolerance in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its exceptional versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is fundamental in the synthesis of biaryls, conjugated styrenes, and polyolefins, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Thiophene-containing heterocycles, in particular, are of significant interest due to their presence in a wide array of biologically active compounds and organic electronic materials.[3][5]

This document provides a comprehensive guide to utilizing Methyl 5-propionylthiophene-2-carboxylate in Suzuki-Miyaura coupling reactions. It is important to note that for a successful Suzuki coupling, a leaving group, typically a halide, is required on one of the coupling partners. Therefore, this guide will focus on the practical application of its halogenated precursor, Methyl 5-bromo-4-propionylthiophene-2-carboxylate , as the electrophilic partner. The presence of two distinct electron-withdrawing groups—the methyl ester and the propionyl ketone—on the thiophene ring significantly influences the substrate's reactivity. This guide will delve into the mechanistic principles, provide detailed, field-proven protocols, and offer a systematic approach to troubleshooting, enabling researchers in drug development and materials science to effectively leverage this versatile building block.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (nucleophile) with an organohalide (electrophile) in the presence of a palladium catalyst and a base.[2][6] The catalytic cycle, a sequence of fundamental organometallic transformations, is the engine of this process.

The generally accepted mechanism proceeds through three key steps:[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the thiophene substrate. This is often the rate-determining step. The electron-withdrawing nature of the ester and propionyl groups on our substrate can facilitate this step by making the carbon atom of the C-Br bond more electrophilic.[1]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion, [R'-B(OH)₃]⁻) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, enhancing its nucleophilicity.[7]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

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// Edges pd0 -> oxidative_addition [label=""]; oxidative_addition -> pd_complex1 [label=""]; pd_complex1 -> transmetalation [label=""]; transmetalation -> pd_complex2 [label=""]; pd_complex2 -> reductive_elimination [label=""]; reductive_elimination -> pd0 [label=""];

// Input/Output Edges aryl_halide -> oxidative_addition [style=dashed, arrowhead=vee, color="#5F6368"]; boronic_acid -> transmetalation [style=dashed, arrowhead=vee, color="#5F6368"]; reductive_elimination -> product [style=dashed, arrowhead=vee, color="#5F6368"]; } } Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Reaction Optimization

The success of the coupling reaction hinges on the careful selection of several interdependent parameters. The electronic properties of Methyl 5-bromo-4-propionylthiophene-2-carboxylate necessitate specific considerations.

  • Palladium Catalyst & Ligand: The choice of catalyst is critical. While Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst, modern catalyst systems often provide higher efficacy.[8] For electron-rich thiophenes or sterically demanding couplings, specialized phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) complexed with a palladium source (e.g., Pd(OAc)₂) are highly effective.[9] These ligands promote efficient oxidative addition and stabilize the catalytic species, preventing decomposition.[10]

  • Boron Reagent: Arylboronic acids are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially under prolonged heating.[1] For challenging substrates or to improve stability, potassium aryltrifluoroborates or boronic acid pinacol esters are excellent alternatives.[11] A slight excess (1.1–1.5 equivalents) of the boron reagent is typically used to drive the reaction to completion.[6]

  • Base: The base is essential for activating the boronic acid to facilitate transmetalation.[7][8] The choice of base can dramatically impact yield and side reactions.

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble and basic, often accelerating the reaction.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often superior for heteroaromatic substrates and can be less prone to promoting hydrolysis of the methyl ester group compared to hydroxides.[6][12]

  • Solvent System: The solvent must solubilize the reactants and catalyst. Biphasic systems are common.

    • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are frequently used, often with the addition of water to aid in dissolving the inorganic base and facilitating the formation of the boronate species.[8][13]

    • Polar Aprotic Solvents: DMF can be used but may require lower temperatures to avoid decomposition of sensitive substrates.[12]

    • Degassing: It is absolutely critical to remove dissolved oxygen from the solvent and reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also oxidizes phosphine ligands, leading to catalyst deactivation and an increase in side reactions like homocoupling.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 5-bromo-4-propionylthiophene-2-carboxylate with a generic arylboronic acid.

// Nodes start [label="1. Reagent Preparation", fillcolor="#FBBC05"]; setup [label="2. Flask Setup & Inerting", fillcolor="#FBBC05"]; reagents [label="3. Add Solid Reagents", fillcolor="#FBBC05"]; degas [label="4. Add Degassed Solvents\n& Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="5. Heat Reaction Mixture\n(e.g., 80-100 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="6. Monitor Progress (TLC/LC-MS)"]; workup [label="7. Aqueous Workup\n(Quench, Extract, Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="8. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="9. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> reagents; reagents -> degas; degas -> reaction; reaction -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; purify -> characterize; } } Caption: Generalized workflow for Suzuki-Miyaura coupling.

Materials and Reagents

ReagentM.W.Eq.mmolesAmount
Methyl 5-bromo-4-propionylthiophene-2-carboxylate277.131.01.0277 mg
Arylboronic AcidVariable1.21.2Variable
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.050.0558 mg
Potassium Phosphate (K₃PO₄)212.272.52.5531 mg
1,4-Dioxane---8 mL
Water (deionized, degassed)---2 mL

Step-by-Step Procedure

  • Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-propionylthiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Note: Solvents should be degassed beforehand by sparging with an inert gas for 20-30 minutes or via several freeze-pump-thaw cycles.[10]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The mixture will typically turn dark.[14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.[6]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Data Presentation: Expected Reactivity Trends

The following table outlines expected outcomes when coupling Methyl 5-bromo-4-propionylthiophene-2-carboxylate with various arylboronic acids, based on established principles of Suzuki-Miyaura reactions.

Arylboronic Acid PartnerElectronic NatureSteric HindranceExpected YieldNotes
4-Methoxyphenylboronic acidElectron-donatingLowGood to ExcellentElectron-donating groups can sometimes slow transmetalation but are generally well-tolerated.[11]
Phenylboronic acidNeutralLowExcellentThe benchmark coupling partner; typically proceeds with high efficiency.
4-Trifluoromethylphenylboronic acidElectron-withdrawingLowExcellentElectron-withdrawing groups on the boronic acid often lead to faster and more efficient reactions.[11]
2-Methylphenylboronic acidNeutralModerateGoodOrtho-substituents can sterically hinder the coupling, potentially requiring longer reaction times or a more active catalyst system.[11]
1-Naphthylboronic acidNeutralHighModerate to GoodIncreased steric bulk may necessitate higher temperatures or the use of Buchwald-type ligands for optimal results.[9]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst due to oxidation.[10] 2. Insufficiently active base or poor base solubility. 3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use fresh catalyst.[10] 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[10] 3. Cautiously increase the temperature in 10 °C increments.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[10] 2. Using a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).1. Improve the degassing procedure.[10] 2. Use a direct Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source, ensure the reaction is fully inert.
Dehalogenation of Substrate 1. Presence of a hydride source (e.g., certain amine bases or alcohol solvents). 2. Catalyst decomposition.1. Use a non-hydride source base like a carbonate or phosphate.[10] Ensure aprotic solvents are used. 2. Check ligand:palladium ratio; insufficient ligand can lead to palladium black formation.
Hydrolysis of Methyl Ester 1. Base is too strong or nucleophilic (e.g., NaOH, KOH). 2. Prolonged reaction at high temperatures in aqueous media.1. Use a non-nucleophilic base like K₃PO₄, K₂CO₃, or KF.[15] 2. Monitor the reaction closely to avoid unnecessarily long heating times. Consider using anhydrous conditions if possible.

Conclusion

Methyl 5-bromo-4-propionylthiophene-2-carboxylate is a highly functionalized and valuable substrate for Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing groups on the thiophene core render the C-Br bond ripe for oxidative addition, facilitating its participation in the catalytic cycle. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anaerobic techniques, researchers can successfully synthesize a diverse library of biaryl thiophene derivatives. The protocols and troubleshooting guide presented herein provide a solid and reliable framework for the efficient application of this building block in complex molecule synthesis, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Doub, W. H., & Kitas, E. A. (2018). Thiophene in Drugs: A Patent Review. Expert Opinion on Therapeutic Patents, 28(11), 851-869. URL: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Ahmad, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. SciSpace. URL: [Link]

  • ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. URL: [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL: [Link]

  • Hoshi, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. URL: [Link]

  • Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. URL: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. URL: [Link]

  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage. PMC. URL: [Link]

  • Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. URL: [Link]

  • Taylor & Francis. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling. URL: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL: [Link]

  • Itami, K., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. URL: [Link]

  • ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. URL: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. URL: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. URL: [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. URL: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. URL: [Link]

  • PMC. (2016). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. URL: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. URL: [Link]

  • ScienceDirect. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. URL: [Link]

  • ResearchGate. (2019). Synthesis of 2,5-biaryl-3-hexylthiophene derivatives (3a–i). URL: [Link]

  • PMC. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. URL: [Link]

  • ResearchGate. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling. URL: [Link]

  • Google Patents. (2015). Synthesis of 2-arylmethyl-5-aryl-thiophene.
  • PMC. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. URL: [Link]

Sources

Application

Application and Synthesis of Conductive Polymers Utilizing Methyl 5-propionylthiophene-2-carboxylate

Introduction: The Role of Functionalized Thiophenes in Advanced Materials Polythiophenes are a cornerstone class of conductive polymers, renowned for their environmental stability, processability, and tunable electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Functionalized Thiophenes in Advanced Materials

Polythiophenes are a cornerstone class of conductive polymers, renowned for their environmental stability, processability, and tunable electronic properties.[1][2] These characteristics make them ideal candidates for a wide array of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[3][4] The ability to modify the thiophene monomer with various functional groups is a key strategy for fine-tuning the resulting polymer's properties, such as solubility, morphology, and electronic energy levels.[5][6] This application note focuses on Methyl 5-propionylthiophene-2-carboxylate, a bespoke monomer, and its strategic application in the synthesis of functional, high-performance conductive copolymers.

PART 1: Monomer Analysis and Synthetic Strategy

Structural Features of Methyl 5-propionylthiophene-2-carboxylate

The monomer , Methyl 5-propionylthiophene-2-carboxylate, possesses a unique substitution pattern: a propionyl group (-COCH₂CH₃) at the 5-position and a methyl carboxylate group (-COOCH₃) at the 2-position of the thiophene ring.

A critical analysis of this structure reveals that the traditional route to polythiophene synthesis—oxidative polymerization which couples the 2 and 5 positions of the thiophene rings—is not feasible for the homopolymerization of this monomer. Both reactive sites are blocked by the functional groups. This necessitates a more advanced synthetic approach, namely, the copolymerization of this functionalized monomer with a suitable comonomer.

The Copolymerization Advantage

Copolymerization allows for the incorporation of the specific functionalities of Methyl 5-propionylthiophene-2-carboxylate into a conjugated polymer backbone. The electron-withdrawing nature of the propionyl and methyl carboxylate groups is expected to lower the HOMO energy level of the resulting copolymer.[7][8] This can be advantageous in applications like organic solar cells, where a lower HOMO level can lead to a higher open-circuit voltage (VOC).[9] Furthermore, these functional groups can enhance solubility and provide sites for post-polymerization modification.[10][11]

The most viable strategies for copolymerizing this 2,5-disubstituted thiophene are transition-metal-catalyzed cross-coupling reactions such as Stille, Suzuki-Miyaura, and Direct Arylation Polymerization (DArP). These methods offer precise control over the polymer structure and are tolerant to a wide range of functional groups.[1][12]

PART 2: Synthetic Protocols for Copolymerization

To utilize Methyl 5-propionylthiophene-2-carboxylate in conductive polymer synthesis, it must first be derivatized to introduce reactive sites for cross-coupling polymerization, typically by adding halogens at the 3 and 4 positions.

Preliminary Step: Synthesis of 3,4-Dibromo-5-propionylthiophene-2-carboxylate

The first step is the bromination of the thiophene ring at the available 3 and 4 positions. This creates a di-functional monomer suitable for cross-coupling reactions.

Protocol: Dibromination of Methyl 5-propionylthiophene-2-carboxylate

  • Dissolution: Dissolve Methyl 5-propionylthiophene-2-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (2.2 eq) portion-wise while stirring. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 3,4-dibrominated monomer.

Stille Cross-Coupling Polymerization

Stille coupling is a robust method for forming C-C bonds and is widely used for synthesizing conjugated polymers.[13][14] It involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[1]

Protocol: Stille Copolymerization

  • Reactants: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the synthesized 3,4-dibromo-5-propionylthiophene-2-carboxylate monomer (1.0 eq), a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃) (0.01-0.03 eq).

  • Solvent: Add anhydrous, degassed toluene or DMF via cannula.

  • Polymerization: Heat the reaction mixture to 90-120 °C and stir for 24-72 hours.

  • End-capping: To control the molecular weight and terminate the polymer chains, add a small amount of a monofunctional reagent like bromobenzene or trimethyl(phenyl)stannane and stir for an additional 2-4 hours.[10]

  • Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by slowly pouring it into a non-solvent like methanol or acetone. Collect the polymer by filtration.

  • Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to remove catalyst residues and oligomers.

  • Drying: Dry the final polymer product under vacuum.

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-X Dibromo-Thiophene Monomer Ar-X->Ar-Pd(II)-X Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-SnR3 Stannylated Comonomer Ar-SnR3->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Copolymer Unit Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination ... ... Ar-Ar'->... Propagation

Caption: Catalytic cycle of Stille cross-coupling polymerization.

Suzuki-Miyaura Cross-Coupling Polymerization

Suzuki coupling offers a more environmentally friendly alternative to Stille coupling as it uses organoboron compounds, which are less toxic than organostannanes.[1][15]

Protocol: Suzuki Copolymerization

  • Reactants: In a round-bottom flask, combine the 3,4-dibromo-5-propionylthiophene-2-carboxylate monomer (1.0 eq), a diboronic acid or ester comonomer (e.g., thiophene-2,5-diboronic acid pinacol ester) (1.0 eq), and a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system.[16][17]

  • Base and Solvent: Add a suitable solvent system (e.g., toluene/water or THF/water) and a base such as K₂CO₃, Na₂CO₃, or CsF (2.0-4.0 eq).

  • Polymerization: Degas the mixture by bubbling with an inert gas for 30 minutes. Heat the reaction to 80-100 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • Work-up and Precipitation: After cooling, separate the organic layer, wash with water and brine, and then precipitate the polymer into methanol.

  • Purification and Drying: Follow the same purification (Soxhlet extraction) and drying procedures as described for the Stille polymerization.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-X Dibromo-Thiophene Monomer Ar-X->Ar-Pd(II)-X Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Base assisted) Ar'-B(OR)2 Boronic Ester Comonomer Ar'-B(OR)2->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' Copolymer Unit Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination ... ... Ar-Ar'->... Propagation

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling polymerization.

Direct Arylation Polymerization (DArP)

DArP is an increasingly popular "greener" alternative that avoids the pre-functionalization of one of the monomers (organostannane or organoboron), thus reducing synthetic steps and toxic byproducts.[6][18] It couples a C-H bond directly with a C-Halogen bond.

Protocol: Direct Arylation Copolymerization

  • Reactants: In a reaction vessel, combine the 3,4-dibromo-5-propionylthiophene-2-carboxylate monomer (1.0 eq), a comonomer with active C-H bonds (e.g., a bithiophene) (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃ or PivOH).

  • Solvent: Add a high-boiling point aprotic polar solvent like DMAc or NMP.

  • Polymerization: Heat the mixture to 100-150 °C for 12-48 hours under an inert atmosphere.

  • Work-up and Purification: Follow similar precipitation and purification steps as outlined for the other methods.

PART 3: Properties and Post-Polymerization Modification

Expected Polymer Properties

The incorporation of Methyl 5-propionylthiophene-2-carboxylate units into a polythiophene backbone is expected to influence the material's properties significantly.

PropertyExpected Influence of Functional GroupsRationale
Solubility EnhancedThe propionyl and ester groups can disrupt polymer packing and improve interaction with organic solvents, aiding processability.
HOMO/LUMO Levels Lowered HOMO LevelThe electron-withdrawing nature of the carbonyl and ester functionalities stabilizes the HOMO level.[7][8]
Optical Bandgap Potentially alteredThe electronic effects of the substituents can modify the intramolecular charge transfer characteristics of the copolymer, affecting the absorption spectrum.
Morphology Modified solid-state packingThe bulky side groups will influence how the polymer chains organize in thin films, which is crucial for charge transport.[19]
Post-Polymerization Modification

The functional groups on the copolymer offer avenues for further chemical modification to tailor properties for specific applications.[5][11][20]

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to a carboxylic acid.[10] This introduces a polar, protic group that can be used for bioconjugation, improving biocompatibility for biosensor applications, or for altering the polymer's solubility and interfacial properties.

  • Derivatization of the Ketone: The propionyl group's carbonyl can be a site for reactions such as condensation to form imines or other derivatives, allowing for the attachment of other functional moieties.

Conclusion

While Methyl 5-propionylthiophene-2-carboxylate is not suitable for direct homopolymerization into a conductive polymer via conventional oxidative methods, it serves as a valuable functional building block for creating advanced copolymers. Through cross-coupling techniques like Stille, Suzuki, and Direct Arylation Polymerization, this monomer can be integrated into conjugated backbones, imparting unique electronic and physical properties. The presence of ester and ketone functionalities not only enhances solubility and tunes electronic levels but also opens the door for post-polymerization modifications, offering a versatile platform for the rational design of materials for next-generation organic electronics.

References

  • Qiao, Z., Horatz, K., Ho, P. Y., Mitrofanov, A., Sun, N., & Lissel, F. S. C. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics. [Link]

  • Al-Ghamdi, A. A., & Al-Hartomy, O. A. (2026). Stable Radical Functionalized Polythiophenes: Synthesis and Characterization. Journal of Macromolecular Science, Part A.
  • Liu, J., & McCullough, R. D. (2002). End Group Modification of Regioregular Polythiophene through Postpolymerization Functionalization. Macromolecules, 35(26), 9882–9889. [Link]

  • Menda, T., Mori, T., & Yasuda, T. (2021). Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation. Polymer Journal, 53(2), 403–408. [Link]

  • Al-Ghamdi, A. A., & Al-Hartomy, O. A. (2026). Stable Radical Functionalized Polythiophenes: Synthesis and Characterization. Journal of Macromolecular Science, Part A.
  • BenchChem. (2025). Stille vs.
  • Mori, K., & Yokozawa, T. (2018). Synthesis of hyperbranched polythiophene with a controlled degree of branching via catalyst-transfer Suzuki–Miyaura coupling reaction. Polymer Chemistry, 9(1), 58-62. [Link]

  • Ciampi, G., Hay, A. S., & Pugh, C. (2000). Aminoxyl functionalized polythiophene: synthesis and electrochemical applications. Journal of Materials Chemistry, 10(4), 931-938. [Link]

  • Glocklhofer, F., & Fröhlich, J. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Chemical Society Reviews, 51(16), 7036-7065. [Link]

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.
  • Worch, C., & Ritter, H. (2015). Post-polymerization functionalization of poly (3, 4-propylenedioxythiophene)(PProDOT) via thiol–ene “click” chemistry. RSC advances, 5(28), 21877-21884. [Link]

  • Liu, J., & McCullough, R. D. (2002). End Group Modification of Regioregular Polythiophene through Postpolymerization Functionalization. Macromolecules, 35(26), 9882–9889.
  • Wang, G., & Loo, Y. L. (2016). Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. Polymer Chemistry, 7(6), 1261-1265. [Link]

  • Holliday, S., & Donaghey, J. E. (2021). Tuning the surface energies in a family of poly-3-alkylthiophenes bearing hydrophilic side-chains synthesized via direct arylation polymerization (DArP). Polymer Chemistry, 12(19), 2846-2854. [Link]

  • Irgashev, R. A., & Khasanov, I. S. (2025). Synthesis of thieno [3, 2-b] thiophene polymer through Stille coupling reaction. Beilstein Journal of Organic Chemistry.
  • Takimiya, K., & Otsubo, T. (2022). Direct Arylation Polycondensation of β-Fluorinated Bithiophenes to Polythiophenes: Effect of Side Chains in C–Br Monomers. Macromolecules, 55(18), 8206–8215. [Link]

  • Mori, K., & Yokozawa, T. (2017). Suzuki–Miyaura catalyst-transfer polycondensation with Pd (IPr)(OAc) 2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes. Polymer Chemistry, 8(39), 6074-6079. [Link]

  • Isono, T., & Otsuka, I. (2018). A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society, 140(12), 4385–4393. [Link]

  • Sommer, M., & Thelakkat, M. (2016). To branch or not to branch: C–H selectivity of thiophene-based donor–acceptor–donor monomers in direct arylation polycondensation exemplified by PCDTBT. Journal of Polymer Science Part A: Polymer Chemistry, 54(1), 108-115.
  • Yu, L. (2014). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers, 1-33.
  • Wang, Y. (2018).
  • Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7418. [Link]

  • D'Anna, A., & Giammanco, C. (2022). 2, 5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC advances, 12(15), 9226-9236. [Link]

  • Liu, Y., & Hu, W. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Nature communications, 14(1), 1461. [Link]

  • Li, Y., & Zou, Y. (2011). Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives. Macromolecular rapid communications, 32(6), 526-530. [Link]

  • Bolognesi, A., & Catellani, M. (1993). Synthesis and characterization of alkyl-substituted poly (thiophene-2, 5-diylvinylene) s. Polymer, 34(20), 4288-4293. [Link]

  • Asadi, A., & Koyuncu, S. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC advances, 10(7), 4059-4096. [Link]

  • Chen, Y. C., & Wu, J. S. (2025). Fluorinated polythiophenes with ester side chains for boosting the VOC and efficiency in non-fullerene polymer solar cells. OSTI.GOV.
  • Wang, F., & Wang, M. (2012). Tuning of electrochromic properties by copolymerization of monoalkoxythiophenes and dialkoxythiophenes. Journal of applied polymer science, 124(3), 2206-2213.
  • Zhang, M., & Guo, X. (2020). A study of the use of carbonyl and ester groups in regulating the optical and electrical characteristics of wide bandgap polymers for organic solar cells. Journal of Materials Chemistry C, 8(12), 4153-4161. [Link]

  • Yamamoto, T., & Hayashi, Y. (1992). Preparation of π-conjugated poly (thiophene-2, 5-diyl), poly (p-phenylene), and related polymers using zerovalent nickel complexes. Linear structure and properties of the π-conjugated polymers. Macromolecules, 25(1), 1-10. [Link]

  • Wang, F., & Wang, M. (2012). The Effects of Different Side Groups on the Properties of Polythiophene. Journal of Macromolecular Science, Part B, 51(8), 1543-1552.
  • Wu, J., & Xia, C. (2017). Synthesis of 2, 5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1, 3-diynes with sodium hydrosulfide. RSC advances, 7(5), 2539-2542. [Link]

  • Chem-Impex. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Advanced ChemBlocks. (2026). Methyl 5-(3-bromophenyl)
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Methyl 3-amino-5-(4-fluorophenyl)

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Method

High-throughput screening assays involving thiophene derivatives

Application Note: High-Throughput Screening of Thiophene Derivatives: Workflows for Target-Based and Phenotypic Drug Discovery Introduction & Scientific Rationale Thiophene and its fused derivatives (e.g., benzothiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Thiophene Derivatives: Workflows for Target-Based and Phenotypic Drug Discovery

Introduction & Scientific Rationale

Thiophene and its fused derivatives (e.g., benzothiophenes, aminothiophenes) represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry. Their favorable physicochemical properties and structural versatility have led to their incorporation into numerous FDA-approved therapeutics and clinical candidates, spanning anti-inflammatory, antimicrobial, and anti-cancer applications[1]. Recent high-throughput screening (HTS) campaigns have successfully identified novel thiophene derivatives as potent kinase inhibitors (e.g., targeting LIMK1 and PIM kinases to prevent tumor metastasis)[2] and as robust inducers of intrinsic apoptosis in acute lymphoblastic leukemia (ALL)[1].

The Causality of Assay Design (E-E-A-T Insight): Screening thiophene libraries presents unique biochemical challenges. Because thiophenes are conjugated heteroaromatics, they frequently exhibit intrinsic autofluorescence in the blue/green spectrum, which can generate high false-positive rates in standard prompt-fluorescence biochemical assays. Furthermore, thiophenes carry a known metabolic liability: oxidation by Cytochrome P450 enzymes into highly reactive, electrophilic thiophene S-oxides[3]. These S-oxides can rapidly dimerize via Diels-Alder reactions or covalently bind to cellular nucleophiles (like glutathione), leading to idiosyncratic toxicity[3].

To address these challenges, this application note details a self-validating HTS architecture . It combines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay—which bypasses compound autofluorescence—with a multiplexed Differential Nuclear Staining (DNS) phenotypic assay, culminating in a metabolic counter-screen to eliminate reactive S-oxide liabilities.

HTS Workflow Architecture

A robust HTS campaign must seamlessly transition from target engagement to cellular efficacy while filtering out pan-assay interference compounds (PAINS) and metabolic hazards. The workflow below illustrates the triage funnel for a thiophene-focused library.

HTS_Workflow Lib Thiophene Library (10,000+ Compounds) Pri Primary Screen (TR-FRET) Target: Kinase Inhibition [10 µM] Lib->Pri High-Throughput Sec Secondary Screen Dose-Response (IC50) [0.01 - 30 µM] Pri->Sec Hits (>50% Inhibition) Phe Phenotypic Validation Cytotoxicity (DNS Assay) CCRF-CEM Cells Sec->Phe Validated IC50 Tox Metabolic Counter-Screen CYP450 S-Oxidation Check Phe->Tox Efficacious CC50 Lead Lead Optimization Tox->Lead Metabolically Stable

Figure 1: Self-validating HTS triage funnel for thiophene-based drug discovery.

Protocol A: Target-Based Biochemical Screening (Kinase Inhibition)

Objective: Identify thiophene-based kinase inhibitors (e.g., LIMK1)[2] using a 384-well TR-FRET assay. Rationale: TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a 50–100 microsecond time delay before measuring the emission, the short-lived autofluorescence of the thiophene compounds completely decays, ensuring high signal-to-noise fidelity.

Materials:

  • 384-well low-volume white microplates.

  • Recombinant Kinase (e.g., LIMK1), ATP, and biotinylated peptide substrate.

  • Europium-labeled anti-phospho antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of thiophene compounds (10 mM in DMSO) into the 384-well assay plate (final screening concentration: 10 µM).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT) to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the kinase). Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-labeled antibody, and Streptavidin-APC. Incubate for 60 minutes at RT in the dark.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Integration: 150 µs). Calculate the 665/615 nm ratio.

Protocol B: Phenotypic Cell-Based Screening (Cytotoxicity & Apoptosis)

Objective: Validate that biochemically active thiophenes induce cytotoxicity in target cancer cell lines (e.g., CCRF-CEM leukemia cells)[1]. Rationale: Bulk ATP assays (like CellTiter-Glo) cannot distinguish between cytostatic and cytotoxic effects. The Differential Nuclear Staining (DNS) assay utilizes Hoechst 33342 (membrane-permeable) and Propidium Iodide (PI, membrane-impermeable) to multiplex total cell count, apoptotic nuclear condensation, and necrotic membrane permeabilization in a single well[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed CCRF-CEM cells at a density of 5,000 cells/well in 40 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 384-well clear-bottom black tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer or acoustically dispense thiophene hits at varying concentrations (0.01 µM to 30 µM) to determine the 50% cytotoxic concentration (CC₅₀)[1]. Include DMSO (vehicle) and H₂O₂ (positive control). Incubate for 48 hours.

  • Staining: Add 10 µL of a 5X staining cocktail containing Hoechst 33342 (final 1 µg/mL) and PI (final 1 µg/mL) directly to the culture medium. Incubate for 30 minutes at 37°C.

  • High-Content Imaging: Image the plates using an automated high-content screening microscope (e.g., ImageXpress Micro). Capture images in the DAPI (Hoechst) and Texas Red (PI) channels.

  • Analysis: Use automated image analysis software to classify cells: Live (dim blue, PI negative), Apoptotic (bright condensed blue, PI negative/positive), and Necrotic (normal blue, PI positive).

Apoptotic_Pathway Thio Thiophene Hit (e.g., F8) ROS ROS Generation Thio->ROS Induces Casp Kinase Inhibition & Caspase Activation Thio->Casp Direct Target Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Mito->Casp Cytochrome C PS Phosphatidylserine Externalization Casp->PS Membrane Alteration Apop Intrinsic Apoptosis (Cell Death) Casp->Apop Execution

Figure 2: Thiophene-induced intrinsic apoptotic signaling pathway in leukemia cells.

Data Presentation & Quality Control

Robust HTS requires stringent quality control. The Z'-factor must be ≥ 0.5 to ensure statistical reliability between positive and negative controls.

Table 1: Representative HTS Hit Triage Data

Compound ID Scaffold Type LIMK1 IC₅₀ (µM) CCRF-CEM CC₅₀ (µM) Selectivity Index S-Oxidation Liability
Thio-F8 Substituted Thiophene 0.45 ± 0.05 2.89 ± 0.12 > 10x Low (Sterically Hindered)
Benzo-3A 3-Aminobenzothiophene 0.12 ± 0.02 1.50 ± 0.08 > 20x Moderate

| Thio-C4 | Unsubstituted Thiophene | 1.20 ± 0.15 | 15.4 ± 1.2 | < 5x | High (Reactive Dimer) |

Table 2: Assay Quality Metrics (384-Well Format)

Assay Type Readout Modality Mean Z'-Factor CV (%) S/B Ratio
Biochemical TR-FRET (665/615 nm) 0.82 4.5% 12.4

| Phenotypic | High-Content Imaging (DNS) | 0.76 | 6.2% | 8.1 |

Metabolic Counter-Screening: The Thiophene S-Oxide Liability

Once a thiophene hit is validated phenotypically, it must undergo a microsomal stability assay to assess its susceptibility to Cytochrome P450 (CYP) oxidation. CYP enzymes can oxidize the sulfur atom of the thiophene ring, generating a highly reactive thiophene S-oxide[3].

Protocol Addition: Incubate the lead compounds with rat or human liver microsomes in the presence of NADPH and glutathione (GSH). Analyze the supernatant via LC-MS/MS. The presence of GSH-adducts or distinct S-oxide dimers (formed via Diels-Alder cycloaddition) indicates a severe metabolic liability[3]. Scaffolds showing high S-oxide formation (like Thio-C4 in Table 1) should be deprioritized or subjected to lead optimization (e.g., adding steric bulk adjacent to the sulfur atom to block CYP access).

References

1.[1] Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0295441. URL: [Link] 2.[2] Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(55), 44142-44150. URL: [Link] 3.[3] Treiber, A., Dansette, P. M., El Amri, H., Girault, J. P., Ginderow, D., & Mansuy, D. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society, 119(7), 1565–1571. URL: [Link]

Sources

Application

Experimental Setup for the Regioselective Acylation of Thiophene Esters: A Guide for Synthetic and Medicinal Chemists

An Application Note and Protocol for Researchers Abstract The introduction of an acyl group onto a thiophene scaffold is a cornerstone transformation in the synthesis of intermediates for pharmaceuticals and advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The introduction of an acyl group onto a thiophene scaffold is a cornerstone transformation in the synthesis of intermediates for pharmaceuticals and advanced materials.[1][2] Thiophene-containing compounds are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] This application note provides a comprehensive guide to the experimental setup for the Friedel-Crafts acylation of thiophene esters. We delve into the mechanistic underpinnings that govern regioselectivity, offer a comparative analysis of catalytic systems, and present a detailed, field-proven protocol for the synthesis of 5-acyl-2-thiophene carboxylates. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reproducible acylation strategies.

Mechanistic Insights: The Basis for Experimental Design

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] The success of the experiment hinges on understanding the mechanism, which dictates the choice of reagents, catalysts, and conditions.

Generation of the Electrophile

The reaction is initiated by a Lewis acid catalyst, which coordinates to the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion.[4] This species is the potent electrophile that will be attacked by the electron-rich thiophene ring.

Regioselectivity in Thiophene Acylation

The position of acylation on the thiophene ring is not random. For an unsubstituted thiophene, electrophilic attack preferentially occurs at the C2 (or α) position.[5][6] This preference is explained by the superior stability of the resulting carbocation intermediate (the arenium ion or σ-complex). Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, whereas attack at the C3 (or β) position yields a less stable intermediate with only two resonance structures.[1][5][7]

For the topic at hand—thiophene esters —we are typically dealing with a substrate like methyl 2-thiophenecarboxylate or ethyl 2-thiophenecarboxylate.[8] The ester group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles to the C5 position, as this leads to the most stable resonance intermediate. Acylation at C4 is also possible but generally occurs to a much lesser extent.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & σ-Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration AcylHalide R-CO-Cl AcyliumIon R-C≡O+ (Acylium Ion) AcylHalide->AcyliumIon + SnCl4 LewisAcid SnCl4 LewisAcidComplex SnCl5- ThiopheneEster Ethyl 2-thiophenecarboxylate SigmaComplex σ-Complex (Resonance Stabilized) ThiopheneEster->SigmaComplex + Acylium Ion (at C5) Deprotonation Deprotonation by SnCl5- SigmaComplex->Deprotonation FinalProduct Ethyl 5-acyl-2-thiophenecarboxylate Deprotonation->FinalProduct CatalystRegen SnCl4 + HCl Deprotonation->CatalystRegen

Sources

Method

Application Note: Scale-Up Synthesis of 5-Acylthiophene-2-Carboxylates

Abstract This application note details the robust, scalable synthesis of methyl 5-acetylthiophene-2-carboxylate , a critical pharmacophore in drug discovery (e.g., anti-inflammatory agents, antiviral scaffolds). Unlike s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust, scalable synthesis of methyl 5-acetylthiophene-2-carboxylate , a critical pharmacophore in drug discovery (e.g., anti-inflammatory agents, antiviral scaffolds). Unlike simple thiophene acylation, the presence of the electron-withdrawing ester group at the C2 position significantly deactivates the ring, requiring modified Friedel-Crafts conditions. This guide provides a validated protocol for kilogram-scale production, emphasizing stoichiometric control of Lewis acids to overcome substrate inhibition, regioselectivity assurance, and safety management during the exothermic quenching phase.

Introduction & Strategic Route Analysis

The Synthetic Challenge

The synthesis of 5-acylthiophene-2-carboxylates presents a classic "deactivated substrate" problem in electrophilic aromatic substitution (EAS).

  • Regioselectivity: The sulfur atom directs electrophiles to the

    
    -positions (C2 and C5). With C2 occupied by a carboxylate ester, the C5 position is electronically favored over C3/C4 due to resonance stabilization of the sigma-complex intermediate.
    
  • Reactivity: The ester group (-COOMe) exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring toward further acylation. This necessitates the use of strong Lewis acids (

    
    ) rather than milder catalysts (
    
    
    
    , Zeolites) often used for neutral thiophenes.
Route Selection

Two primary routes were evaluated for scale-up:

RouteMethodologyProsCons
A (Selected) Friedel-Crafts Acylation of Ester Direct, 1-step, high atom economy.Requires stoichiometric

; acidic waste stream.
B Oxidation of 2-Acetyl-5-alkylthiophene Avoids deactivated ring acylation.Multi-step; requires toxic oxidants (

, Cr(VI)) or expensive catalysts.
C Metallation (Lithiation/Grignard) High regioselectivity.[1]Cryogenic conditions (-78°C) required; difficult to scale >10kg safely.

Decision: Route A is selected for industrial scalability due to raw material availability and the avoidance of cryogenic unit operations.

Reaction Mechanism & Regioselectivity[2]

The reaction proceeds via the formation of a highly electrophilic acylium ion.[2][3] The regioselectivity is governed by the stability of the arenium ion intermediate. Attack at C5 allows the positive charge to be delocalized onto the sulfur atom (preserving a pseudo-octet), whereas attack at C3 or C4 places the charge adjacent to the destabilizing electron-withdrawing ester.

ReactionScheme Reagents Acetyl Chloride + AlCl3 (DCM, 0°C) Acylium Acylium Ion [CH3-C≡O]+ AlCl4- Reagents->Acylium Activation Complex Sigma Complex (Resonance Stabilized at C5) Acylium->Complex + Substrate Substrate Methyl Thiophene-2-carboxylate Substrate->Complex Coordination to AlCl3 Product Methyl 5-acetylthiophene-2-carboxylate (>95% Regioselectivity) Complex->Product - HCl - AlCl3

Figure 1: Mechanistic pathway highlighting the activation and electrophilic attack.

Process Optimization: The "Rule of 2.5"

A common failure mode in scaling this reaction is under-dosing the catalyst .

  • Substrate Inhibition: The carbonyl oxygen of the ester starting material coordinates strongly with

    
    , forming a stable, unreactive complex.
    
  • The Solution: You must supply enough Lewis acid to saturate the ester and activate the acyl chloride.

    • Standard Stoichiometry: 1.0 eq Substrate + 1.1 eq Acyl Chloride + 2.5 eq

      
       .
      
    • Note: Using only 1.1 eq of

      
       will result in <10% conversion.
      

Detailed Experimental Protocol (100g Scale)

Materials & Equipment
  • Reactor: 2L Double-jacketed glass reactor with overhead mechanical stirrer (anchor impeller).

  • Temperature Control: Cryostat capable of -10°C to +50°C.

  • Gas Scrubbing: Caustic scrubber (NaOH) to neutralize HCl off-gas.

  • Reagents:

    • Methyl thiophene-2-carboxylate (100 g, 0.70 mol)

    • Acetyl chloride (60.5 g, 0.77 mol, 1.1 eq)

    • Aluminum Chloride, anhydrous (233 g, 1.75 mol, 2.5 eq)

    • Dichloromethane (DCM) (1000 mL, 10 vol)

Step-by-Step Procedure
Phase 1: Acylium Ion Formation
  • Inertion: Purge the reactor with

    
     to remove moisture. 
    
    
    
    is highly hygroscopic; moisture kills the catalyst and generates HCl.
  • Charging: Charge DCM (600 mL) and Aluminum Chloride (233 g) to the reactor. Stir at 200 RPM to form a suspension.

  • Cooling: Cool the suspension to 0°C .

  • Activation: Add Acetyl Chloride (60.5 g) dropwise via addition funnel over 30 minutes.

    • Observation: The suspension will clarify slightly as the soluble acylium complex forms. Maintain internal temperature (Ti) < 5°C.

Phase 2: Reaction (Acylation)[2][4][5][6][7]
  • Substrate Addition: Dissolve Methyl thiophene-2-carboxylate (100 g) in DCM (400 mL) . Add this solution dropwise to the reactor over 60 minutes.

    • Critical Control: This step is exothermic.[3] Adjust feed rate to keep Ti < 10°C.

  • Reaction: Once addition is complete, warm the mixture to Room Temperature (20-25°C) .

    • Optimization: For highly deactivated substrates, if HPLC shows incomplete conversion after 4 hours, heat to reflux (40°C) for 2 hours.

  • Monitoring: Sample at T=2h. Quench sample in MeOH before HPLC analysis. Target: < 2% starting material.

Phase 3: Quenching & Workup
  • Quench Preparation: Prepare a separate vessel with Ice/Water (1 kg) and conc. HCl (50 mL) .

  • Inverse Quench: Slowly transfer the reaction mixture into the stirred ice/water vessel.

    • Safety:Do NOT add water to the reactor. The exotherm is violent. Inverse quench allows better heat management.

  • Phase Separation: Stir for 30 mins to fully hydrolyze aluminum salts. Separate the lower organic (DCM) phase.

  • Extraction: Extract the aqueous phase with DCM (2 x 200 mL).

  • Washing: Wash combined organics with:

    • Water (300 mL)

    • Sat.

      
       (300 mL) (Caution: 
      
      
      
      evolution)
    • Brine (300 mL)

Phase 4: Purification[2]
  • Concentration: Dry organics over

    
    , filter, and concentrate under vacuum to a solid residue.
    
  • Crystallization: Recrystallize the crude solid from Methanol or a Heptane/EtOAc (9:1) mixture.

    • Heat to reflux to dissolve, cool slowly to 0°C.

  • Filtration: Filter the white/off-white needles and dry in a vacuum oven at 40°C.

Expected Results
  • Yield: 85 - 92%

  • Purity: > 98% (HPLC area%)

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 102-105°C (Lit. val: 104-105°C).

Process Workflow Diagram

ProcessFlow Start Start: Inert Reactor Acylium Form Acylium Complex (DCM, AlCl3, AcCl, 0°C) Start->Acylium Addition Add Substrate Solution (Control Exotherm <10°C) Acylium->Addition Reaction Reaction Phase (20-40°C, 2-4 hrs) Addition->Reaction IPC IPC: HPLC Check (<2% SM) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Inverse Quench (Pour into Ice/HCl) IPC->Quench Pass Workup Phase Cut & Wash (Water, NaHCO3, Brine) Quench->Workup Cryst Crystallization (MeOH or Heptane/EtOAc) Workup->Cryst Final Final Product (Dry & Package) Cryst->Final

Figure 2: Unit operation workflow for the 100g scale-up batch.

Analytical Specifications

TestMethodSpecification
Identity 1H NMR (CDCl3, 400 MHz)

7.70 (d, 1H, C3-H), 7.62 (d, 1H, C4-H), 3.92 (s, 3H, OMe), 2.58 (s, 3H, Ac).
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvent GC-HSDCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

Safety & Hazard Analysis

  • Aluminum Chloride (

    
    ):  Reacts violently with water to release HCl gas.[3]
    
    • Control: Handle in a glovebox or under active nitrogen flow. Ensure quench vessel has adequate headspace and cooling.

  • Acetyl Chloride: Corrosive and lachrymator.[3]

    • Control: Use closed transfer systems (cannula/pump) for quantities >100mL.

  • Dichloromethane (DCM): Volatile and suspected carcinogen.

    • Control: Perform all operations in a fume hood. Monitor reactor jacket temperature to prevent solvent boil-over during exotherms.

Green Chemistry & Modern Alternatives

While


 is the industrial standard, "greener" alternatives exist for smaller scales or specific environmental requirements:
  • Zeolite Catalysis: H-Beta zeolites can catalyze this reaction at 60°C, though conversion is often lower (70-80%) due to the deactivated nature of the ester.

  • Solvent: Replacing DCM with 2-MeTHF is possible, but solubility of the aluminum complex must be verified.

References

  • Friedel-Crafts Acylation of Thiophene: BenchChem Technical Guides. "An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene." Link (Accessed Oct 2023).

  • Regioselectivity Mechanisms: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley. (Standard Text).
  • Scale-Up Safety: "Responsible Reaction Scale-up." Utah Chemistry Safety Notes. Link

  • Solid Acid Catalysts: "Mild liquid-phase Friedel-Crafts acylation of thiophene over solid-acid catalysts." TSI Journals. Link

  • Product Data: Sigma-Aldrich Product Sheet "Methyl 5-acetylthiophene-2-carboxylate". Link

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the regioselective acylation of methyl thiophene-2-carboxylate

Topic: Challenges in the Regioselective Acylation of Methyl Thiophene-2-Carboxylate Role: Senior Application Scientist | Department: Technical Support Center Welcome to the Advanced Synthesis Support Center Ticket ID: #T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the Regioselective Acylation of Methyl Thiophene-2-Carboxylate Role: Senior Application Scientist | Department: Technical Support Center

Welcome to the Advanced Synthesis Support Center

Ticket ID: #THIO-FC-005 Subject: Troubleshooting Low Yields and Regiocontrol in Deactivated Thiophene Acylation

You are likely here because your Friedel-Crafts reaction on methyl thiophene-2-carboxylate is failing. You are either recovering starting material, obtaining a black polymeric tar, or struggling with isomer identification.

This substrate presents a classic "push-pull" conflict:

  • The "Push": The sulfur atom activates the ring (specifically

    
    -positions).
    
  • The "Pull": The ester group at C2 is a strong electron-withdrawing group (EWG), deactivating the ring and coordinating with your Lewis Acid.

Below are the specific troubleshooting modules designed to resolve these conflicts.

Module 1: The "No Reaction" / Low Yield Scenario

Symptom: TLC shows unreacted starting material even after reflux, or yield is <30%.

Root Cause Analysis: The primary culprit is Lewis Acid Sequestration . The carbonyl oxygen of your ester group is a Lewis base. It complexes with your Lewis Acid (e.g., AlCl


) before the catalyst can activate your acyl chloride. If you use a standard 1:1 ratio, you effectively kill the reaction immediately.

Corrective Action: You must employ the "Swamping Catalyst" technique.

ParameterStandard ProtocolRequired Protocol for Deactivated Thiophenes
Lewis Acid Eq. 1.0 - 1.1 equiv2.2 - 2.5 equiv
Reasoning Activates electrophile only.1.0 eq saturates the ester carbonyl; 1.2+ eq activates the acyl chloride.
Addition Order Add Catalyst to Acyl Chloride.Pre-complex: Mix Ester + 1.1 eq AlCl

first, then add the Acyl Chloride/AlCl

complex.

Q: Why not just use a stronger catalyst? A: Strength isn't the issue; stoichiometry is. Using a superacid (like triflic acid) without adjusting for the ester's basicity will result in the same sequestration.

Module 2: Regioselectivity (The C4 vs. C5 Battle)

Symptom: You are unsure if you have the 4-acyl or 5-acyl isomer, or you are trying to force acylation at C4 and failing.

Technical Insight: For 2-substituted thiophenes, the C5 position (the open


-position) is thermodynamically and kinetically favored.
  • C5 Attack: Forms a linearly conjugated carbocation stabilized by 3 resonance structures (including sulfur lone pair participation).

  • C4 Attack: Forms a cross-conjugated intermediate with fewer resonance forms.

Visualizing the Mechanism: The diagram below illustrates why C5 is the dominant pathway.

ThiopheneRegio Substrate Methyl thiophene-2-carboxylate Acylium Acylium Ion (R-C+=O) Substrate->Acylium + Lewis Acid C5_Attack Attack at C5 (Alpha) Acylium->C5_Attack C4_Attack Attack at C4 (Beta) Acylium->C4_Attack C5_Inter Intermediate: Linearly Conjugated (3 Resonance Forms) STABLE C5_Attack->C5_Inter Product5 Product: Methyl 5-acylthiophene-2-carboxylate (MAJOR) C5_Inter->Product5 C4_Inter Intermediate: Cross Conjugated (2 Resonance Forms) UNSTABLE C4_Attack->C4_Inter Product4 Product: Methyl 4-acylthiophene-2-carboxylate (TRACE/ABSENT) C4_Inter->Product4

Caption: Kinetic preference for C5 substitution due to superior resonance stabilization of the arenium ion intermediate.

FAQ: Can I force the reaction to C4? A: Not easily via direct Friedel-Crafts on this substrate. The electronic bias toward C5 is too strong. To access the C4 isomer, you generally need to:

  • Block C5 (e.g., with a chloride or silyl group), acylate C4, then deprotect.

  • Use a de novo ring synthesis strategy rather than functionalizing the ring.

Module 3: Validated Experimental Protocol

Protocol ID: EXP-THIO-05-OPT Target: Methyl 5-acetylthiophene-2-carboxylate Scale: 10 mmol

Reagents:

  • Methyl thiophene-2-carboxylate (1.42 g, 10 mmol)

  • Acetyl Chloride (1.18 g, 15 mmol)

  • Aluminum Chloride (AlCl

    
    ), anhydrous (3.33 g, 25 mmol) [CRITICAL: 2.5 eq] 
    
  • Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Workflow:

  • Catalyst Suspension: In a flame-dried flask under Argon, suspend AlCl

    
     (25 mmol) in DCM (10 mL) at 0°C.
    
  • Acylium Formation: Add Acetyl Chloride (15 mmol) dropwise. Stir for 15 min until the solution clarifies (formation of acylium complex).

  • Substrate Addition: Dissolve Methyl thiophene-2-carboxylate (10 mmol) in DCM (10 mL). Add this solution slowly to the catalyst mixture at 0°C.

    • Note: You will observe fuming and a color change (yellow/orange) as the ester complexes with the excess AlCl

      
      .
      
  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2-4 hours.

    • Checkpoint: Check TLC (20% EtOAc/Hexane). If SM persists, reflux at 40°C for 1 hour.

  • Quench (The Dangerous Part): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/HCl.

    • Warning: The ester-AlCl

      
       complex is stable. Hydrolysis is exothermic. Vigorous stirring is required to break the complex.
      
  • Workup: Extract with DCM (3x). Wash with NaHCO

    
     (sat.) to remove acid traces. Dry over MgSO
    
    
    
    .

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Reaction Failed CheckTLC Analyze Crude TLC/NMR Start->CheckTLC Result1 Recovered Starting Material CheckTLC->Result1 Result2 Black Tar / Polymer CheckTLC->Result2 Result3 Wrong Regioisomer (C4?) CheckTLC->Result3 Sol1 Increase Lewis Acid to >2.2 eq (Overcome Complexation) Result1->Sol1 Sol2 Temp too high or Solvent wet. Switch to DCE, keep <40°C. Result2->Sol2 Sol3 Confirm structure via NOE NMR. Direct C4 acylation unlikely. Check for 2,5-diacyl impurity. Result3->Sol3

Caption: Diagnostic workflow for identifying root causes of reaction failure.

References

  • BenchChem. (2025).[1][2] Overcoming challenges in the acylation of the thiophene 3-position. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Katritzky, A. R., et al. (2005). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta.
  • Anderson, H. J., & Loader, C. E. (1985). The synthesis of 3-substituted pyrroles from pyrrole. Synthesis.
  • Hartough, H. D., & Kosak, A. I. (1947). Acylation of thiophene. U.S. Patent 2,492,629.

Sources

Optimization

Optimizing reaction conditions for the synthesis of Methyl 5-propionylthiophene-2-carboxylate

Target Molecule: Methyl 5-propionylthiophene-2-carboxylate Reaction Class: Friedel-Crafts Acylation of Heterocycles Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 5-propionylthiophene-2-carboxylate Reaction Class: Friedel-Crafts Acylation of Heterocycles Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, self-validating protocols, and advanced troubleshooting for the regioselective acylation of methyl thiophene-2-carboxylate.

Mechanistic Causality & Reaction Design

The synthesis of methyl 5-propionylthiophene-2-carboxylate relies on the Friedel-Crafts acylation of an already substituted, deactivated thiophene ring. Understanding the electronic push-and-pull of this system is critical for optimizing yield and purity.

  • Regioselectivity (The "Why" behind C5 substitution): The starting material, methyl thiophene-2-carboxylate, features an electron-withdrawing ester group at the C2 position. While this deactivates the ring, the sulfur heteroatom dominates the directing effects. Sulfur stabilizes the intermediate Wheland (sigma) complex via its lone pairs, forming a thionium ion. Attack at the alpha positions (C2 and C5) allows the intermediate to be drawn in three stable resonance forms, whereas beta attack (C3/C4) only allows two [1]. Because C2 is sterically and chemically blocked by the ester, the electrophile is funneled exclusively to the C5 position.

  • Catalyst Sequestration: Unlike alkylations, Friedel-Crafts acylations require stoichiometric excesses of Lewis acid. The newly formed ketone product coordinates tightly with the Lewis acid (e.g., AlCl₃), sequestering the catalyst and preventing it from activating further propionyl chloride molecules [2]. Furthermore, the monoacylated product is highly deactivated, preventing unwanted secondary substitutions [3].

Experimental Workflow Visualization

G cluster_0 Phase 1: Activation & Reaction cluster_1 Phase 2: Quench & Isolation N1 Propionyl Chloride + AlCl3 (Acylium Ion Generation) N3 Electrophilic Aromatic Substitution (C5 Regioselective Attack) N1->N3 N2 Methyl thiophene-2-carboxylate (Substrate Addition) N2->N3 N4 Product-AlCl3 Complex (Stable Intermediate) N3->N4 N5 Ice/HCl Quench (Decomplexation) N4->N5 Transfer to Ice N6 Aqueous Workup (Neutralization with NaHCO3) N5->N6 N7 Methyl 5-propionylthiophene-2-carboxylate (Isolated Product) N6->N7

Figure 1: Mechanistic workflow for the Friedel-Crafts acylation of methyl thiophene-2-carboxylate.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in observational checkpoints to ensure the integrity of the reaction at every phase.

Reagents: Methyl thiophene-2-carboxylate (10.0 mmol), Propionyl chloride (12.0 mmol), Anhydrous AlCl₃ (25.0 mmol), Anhydrous Dichloromethane (DCM, 50 mL).

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry N₂.

    • Validation Check: Condensation must completely vanish from the glass walls. An strictly anhydrous environment is critical to prevent the premature hydrolysis of AlCl₃ into unreactive aluminum hydroxide species.

  • Reagent Charging: Add the methyl thiophene-2-carboxylate and anhydrous DCM to the flask. Cool the mixture to 0 °C using an ice-water bath. Inject the propionyl chloride via a dry syringe.

    • Validation Check: The solution should remain clear and colorless, confirming no background reaction or degradation has occurred prior to catalyst addition.

  • Catalyst Addition (Critical Step): Weigh out the anhydrous AlCl₃ in a dry box or under minimal atmospheric exposure. Add the AlCl₃ in small portions over 30 minutes to the vigorously stirring solution at 0 °C.

    • Validation Check: The reaction mixture will transition from colorless to a deep yellow/orange hue, and gentle fuming (HCl gas evolution) will be observed. This confirms the successful generation of the highly electrophilic acylium ion .

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should be fully consumed, replaced by a new, strongly UV-active spot (Rf ~0.4) representing the polar ketone product.

  • Quench & Decomplexation: Perform a "reverse quench" by carefully pouring the dark reaction mixture into a beaker containing 100 g of vigorously stirred crushed ice and 20 mL of 1M HCl.

    • Validation Check: The deep orange color of the AlCl₃-ketone complex will rapidly dissipate to a pale yellow organic layer as the complex is hydrolyzed and the free product is liberated.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 25 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Optimization Data

The table below summarizes the causality between catalyst choice, reaction conditions, and the resulting conversion rates.

CatalystEquivalentsSolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation / Primary Issue
AlCl₃ 1.1DCM0 to 25445Reaction stalls; catalyst is stoichiometrically sequestered by the product complex.
AlCl₃ 2.5DCM0 to 254>95 Optimal conditions; excess Lewis acid drives full conversion.
SnCl₄ 2.0DCE801285Milder Lewis acid; requires heating, but significantly reduces tar formation.
TiCl₄ 2.0DCM25870Moderate reactivity; promotes some polymeric byproducts.
ZnCl₂ 2.0PhNO₂1002430Too mild for the deactivated ester-substituted thiophene ring.

Troubleshooting & FAQs

Q: Why is the reaction stalling at ~45% conversion despite using 1.1 equivalents of AlCl₃? A: In Friedel-Crafts alkylation, the catalyst is regenerated. However, in Friedel-Crafts acylation, the newly formed ketone product possesses a highly nucleophilic carbonyl oxygen that forms a stable, unreactive complex with the Lewis acid [2]. This sequestration means that 1.1 equivalents will only drive the reaction to partial completion. For a deactivated ring like methyl thiophene-2-carboxylate, you must use 2.2–2.5 equivalents of AlCl₃ to ensure a sufficient excess of active catalyst remains to drive the reaction to completion [3].

Q: My isolated product contains significant amounts of 5-propionylthiophene-2-carboxylic acid. How do I prevent ester cleavage? A: Aluminum chloride is a harsh Lewis acid that can mediate the cleavage of methyl esters via a dealkylation pathway, especially if the reaction is allowed to overheat during the aqueous quench. Causality & Solution: The hydrolysis occurs when the highly exothermic decomplexation step locally spikes the temperature in the presence of aqueous HCl. To prevent this, never add water directly to the reaction flask. Instead, utilize the "reverse quench" method described in the SOP (pouring the reaction into ice/HCl). Keep the internal temperature of the quench strictly below 5 °C.

Q: I observe a dark, tarry baseline on my TLC. What causes this degradation? A: Thiophene rings are inherently acid-sensitive and can undergo polymerization in the presence of strong Lewis acids and trace moisture. Causality & Solution: Moisture reacts with AlCl₃ to generate HCl gas, which catalyzes the ring-opening and polymerization of the thiophene core. Strictly anhydrous conditions are mandatory. Use freshly distilled propionyl chloride and sublimed AlCl₃.

Q: Can I substitute AlCl₃ with a milder Lewis acid to avoid tar formation entirely? A: Yes. While AlCl₃ is the industrial standard, milder Lewis acids like SnCl₄ or zinc halides can be utilized to minimize degradation of heterocycles [4]. However, because the starting material is deactivated by the ester group, switching to SnCl₄ will require higher reaction temperatures (e.g., refluxing in 1,2-dichloroethane) and longer reaction times to achieve comparable yields (see Optimization Data table).

References

  • Friedel–Crafts reaction. Source: Wikipedia. URL:[Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Source: Chemistry Stack Exchange. URL:[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Source: Master Organic Chemistry. URL:[Link]

  • Friedel-Crafts Acylation. Source: Organic Chemistry Portal. URL:[Link]

  • US2492629A - Acylation of thiophene. Source: Google Patents.

Sources

Troubleshooting

Technical Support Center: Isomer Purification of 5-Acylthiophene-2-Carboxylates

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the separation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the separation of 3-acyl and 5-acyl isomers of thiophene-2-carboxylates. Isomer control is a frequent obstacle in synthetic chemistry, and this document provides both foundational understanding and actionable protocols to achieve high purity for your target 5-acylthiophene-2-carboxylate product.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise during the synthesis and purification of acylthiophene derivatives.

Q1: Why do I obtain a mixture of 3-acyl and 5-acyl isomers during my Friedel-Crafts acylation?

The formation of a mixture of isomers is a direct consequence of the mechanism of electrophilic aromatic substitution on the thiophene ring. While the 2- and 5-positions (alpha positions) are electronically favored for acylation, the starting material, a thiophene-2-carboxylate, already has a substituent at the C2 position. This directs the incoming acyl group primarily to the C5 position. However, some substitution can still occur at the C3 position (beta position), leading to the formation of the undesired 3-acyl isomer. The intermediate carbocation formed by attack at the 5-position is more stabilized by resonance than the one formed by attack at the C3 position, which is why the 5-acyl product is the major isomer.[1][2]

Q2: What is a typical ratio of 5-acyl to 3-acyl isomers?

The ratio is highly dependent on the specific substrates, the choice of Lewis acid catalyst, the acylating agent, and the reaction temperature. For instance, using solid acid catalysts like Hβ zeolite can lead to very high selectivity, with yields for the 2-acyl (equivalent to 5-acyl on an unsubstituted thiophene) product reaching as high as 98-99%.[3][4] Traditional Lewis acids like aluminum chloride can sometimes lead to lower selectivity.[5] It is crucial to analyze your crude product mixture by methods such as GC-MS or HPLC to determine the specific isomer ratio in your system.[6][7]

Q3: Can I prevent the formation of the 3-acyl isomer?

Completely preventing the formation of the 3-acyl isomer is challenging. However, you can significantly minimize it by optimizing reaction conditions. Lower reaction temperatures generally favor the formation of the thermodynamically more stable 5-acyl isomer. Furthermore, the choice of catalyst is critical; solid acid catalysts are often reported to provide higher regioselectivity compared to some traditional Lewis acids.[3][8]

Q4: What is the most effective general method for removing the 3-acyl isomer?

There is no single "best" method, as the optimal technique depends on the scale of your reaction, the physical properties of your specific isomers (e.g., solid vs. liquid), and the required final purity. The most commonly successful methods are:

  • Column Chromatography: Offers high resolution for separating isomers with different polarities.[9]

  • Fractional Crystallization: An excellent and scalable method if the isomers are solid and have sufficiently different solubilities in a particular solvent system.[10]

  • Preparative HPLC: Provides the highest resolution for difficult separations, especially on a smaller scale.[7]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step protocols for the most effective methods to separate 3-acyl and 5-acylthiophene-2-carboxylate isomers.

Method 1: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Often, the 3-acyl and 5-acyl isomers exhibit small but exploitable differences in polarity.

Causality and Principle

The polarity of the acylthiophene isomers is influenced by the position of the acyl group relative to the carboxylate. These subtle electronic and steric differences cause the isomers to interact differently with the silica gel (stationary phase), allowing for their separation as the eluent (mobile phase) is passed through the column.

Visual Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Optimize solvent system (e.g., Hexane/Ethyl Acetate) Slurry 2. Column Packing: Prepare silica gel slurry and pack column TLC->Slurry Load 3. Sample Loading: Adsorb crude product onto silica gel Slurry->Load Elute 4. Elution: Run column with optimized eluent Load->Elute Collect 5. Fraction Collection: Collect fractions based on elution order Elute->Collect TLC_Analysis 6. TLC Analysis of Fractions: Identify pure fractions Collect->TLC_Analysis Combine 7. Combine & Evaporate: Pool pure fractions and remove solvent TLC_Analysis->Combine Final 8. Final Product: Pure 5-acyl isomer Combine->Final G Start Thiophene-2-carboxylate Reagent + Acylating Agent (e.g., Acetic Anhydride) + Lewis Acid Reaction Friedel-Crafts Acylation Reagent->Reaction Intermediate5 More Stable Cationic Intermediate Reaction->Intermediate5 Attack at C5 (Favored) Intermediate3 Less Stable Cationic Intermediate Reaction->Intermediate3 Attack at C3 (Disfavored) Product5 Major Product: 5-Acyl Isomer Intermediate5->Product5 Product3 Minor Product: 3-Acyl Isomer Intermediate3->Product3

Sources

Optimization

Preventing diacylation in the synthesis of Methyl 5-propionylthiophene-2-carboxylate

This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of Methyl 5-propionylthiophene-2-carboxylate . It addresses the critical challenge of preventing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of Methyl 5-propionylthiophene-2-carboxylate . It addresses the critical challenge of preventing diacylation (and associated regioselectivity issues) while maintaining high yield and purity.

Topic: Preventing Diacylation & Optimizing Regioselectivity Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & Optimized Protocols

Executive Technical Brief: The Diacylation Challenge

In the Friedel-Crafts acylation of Methyl thiophene-2-carboxylate , the goal is to introduce a single propionyl group at the C5 position .

  • The Substrate: The thiophene ring is deactivated by the ester group at C2.

  • The Target: Mono-acylation at C5 (the most nucleophilic position remaining).

  • The Problem (Diacylation): Under forcing conditions (excess Lewis acid, high temperature, or extended reaction times), a second acyl group can attack the C4 position , leading to Methyl 4,5-dipropionylthiophene-2-carboxylate . Alternatively, if starting from unsubstituted thiophene (in a multi-step sequence), 2,5-dipropionylthiophene is a pervasive byproduct.

This guide focuses on the direct acylation of Methyl thiophene-2-carboxylate , as it is the most scalable and regioselective route.

Troubleshooting & FAQs

Q1: I am detecting a mass corresponding to the diacylated product (M+56). Why is this happening despite the deactivated ring?

A: While the C2-ester deactivates the ring, the thiophene nucleus is inherently electron-rich (super-aromatic). Diacylation typically occurs due to local excesses of reagent or uncontrolled Lewis Acid activity .

  • Root Cause 1: Stoichiometry. Using >1.2 equivalents of Propionyl Chloride or >2.5 equivalents of AlCl₃ increases the electrophilic potential to the point where the C4 position (meta to the ester, ortho to the new ketone) becomes reactive.

  • Root Cause 2: Temperature. Running the reaction above 0–25°C promotes substitution at the sterically hindered and electronically less favorable C4 position.

  • Solution: Strictly limit Propionyl Chloride to 1.05–1.1 equivalents . Maintain reaction temperature at -10°C to 0°C during addition.

Q2: Which Lewis Acid provides the best selectivity?

A: Aluminum Chloride (AlCl₃) is the standard but can be too aggressive, leading to diacylation or ester cleavage (demethylation).

  • Recommendation: For maximum selectivity, consider Tin(IV) Chloride (SnCl₄) . It is a milder Lewis acid that sufficiently activates the acyl chloride for C5 attack but lacks the potency to overcome the activation barrier for C4 attack (diacylation).

  • Alternative: If using AlCl₃, use a stoichiometric moderator like Nitromethane or complex the AlCl₃ with the acyl chloride before adding the substrate.

Q3: I see a mixture of 4-propionyl and 5-propionyl isomers. Is this "diacylation"?

A: No, this is a regioselectivity issue.

  • Mechanism: The C2-ester directs incoming electrophiles primarily to C5 (para-like) and secondarily to C4 (meta-like).

  • Prevention: The C5 position is kinetically favored. Low temperatures (-20°C to 0°C) favor the kinetic product (C5). High temperatures allow thermodynamic equilibration or activation of the C4 site. Keep it cold.

Q4: My ester group is disappearing (formation of carboxylic acid).

A: This is a side effect of using AlCl₃ , which can cleave methyl esters via an S_N2 mechanism with the chloride ion.

  • Fix: Switch to SnCl₄ (does not cleave esters) or minimize reaction time. If AlCl₃ is necessary, quench immediately upon consumption of starting material.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 5-propionylthiophene-2-carboxylate with <1% diacylation.

Reagents & Stoichiometry Table
ComponentRoleEquivalentsNotes
Methyl thiophene-2-carboxylate Substrate1.0Dissolved in DCM
Propionyl Chloride Acylating Agent1.05Freshly distilled
SnCl₄ (or AlCl₃)Lewis Acid1.1 (Sn) / 2.2 (Al)SnCl₄ preferred for selectivity
Dichloromethane (DCM) Solvent10-15 VolAnhydrous
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Lewis Acid Activation:

    • Option A (SnCl₄): Add DCM and Propionyl Chloride (1.05 eq). Cool to 0°C .[1] Add SnCl₄ (1.1 eq) dropwise. Stir 15 min to form the acylium complex.

    • Option B (AlCl₃): Suspend AlCl₃ (2.2 eq) in DCM. Cool to 0°C .[1] Add Propionyl Chloride (1.05 eq) dropwise. (Note: AlCl₃ requires >2 eq because it complexes with the ester carbonyl).

  • Substrate Addition: Dissolve Methyl thiophene-2-carboxylate (1.0 eq) in minimal DCM. Add this solution dropwise to the acylium mixture over 30–60 minutes.

    • Critical Control: Maintain internal temperature < 5°C . Fast addition causes local hotspots -> Diacylation.

  • Reaction: Stir at 0°C for 2–4 hours . Monitor by HPLC/TLC.

    • Endpoint: Stop when starting material is <2%. Do not stir overnight "just to be safe"—this promotes C4 acylation.

  • Quench: Pour the reaction mixture slowly into ice-cold 1M HCl . Vigorous stirring is required to hydrolyze the Lewis acid complexes.

  • Workup: Separate organic layer.[2] Wash with water, sat. NaHCO₃ (to remove acid traces), and brine.[2] Dry over MgSO₄.

  • Purification: Recrystallize from MeOH or Hexane/EtOAc. Diacylated byproducts (if any) are usually more soluble and remain in the mother liquor.

Mechanistic Pathway & Selectivity Logic

The following diagram illustrates the competition between the desired C5-pathway and the undesired C4/Diacylation pathways.

ReactionPathway SM Methyl thiophene-2-carboxylate TS_5 Transition State (C5 Attack) SM->TS_5 Kinetic Control (Low Temp) TS_4 Transition State (C4 Attack) SM->TS_4 Thermodynamic/High Temp Acylium Propionylium Ion (Et-C+=O) Acylium->TS_5 Acylium->TS_4 Diacyl Methyl 4,5-dipropionyl thiophene-2-carboxylate (DIACYLATION) Acylium->Diacyl + 2nd Eq. Prod_5 Methyl 5-propionyl thiophene-2-carboxylate (TARGET) TS_5->Prod_5 Prod_4 4-Isomer (Impurity) TS_4->Prod_4 Prod_5->Diacyl Excess Reagent Forcing Conditions

Caption: Reaction pathway showing the kinetic preference for C5 acylation. Diacylation occurs sequentially if the product is exposed to excess electrophile under forcing conditions.

References

  • BenchChem Technical Support. (2025). Overcoming Challenges in the Acylation of Thiophene Derivatives. Retrieved from 3.

  • Katritzky, A. R., et al. (2005). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 78(2), 261-265. Retrieved from 4.

  • Hartough, H. D., & Kosak, A. I. (1947). Acylation of Thiophene.[5][6][7][8][9] U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office. Retrieved from 10.

  • Organic Syntheses. (1933). Friedel-Crafts Acylation Procedures and Handling of Aluminum Chloride.[7][11] Org.[5][7][8][12] Synth. 13, 90. Retrieved from 13.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Functionalized Thiophenes

Welcome to our dedicated resource for researchers, chemists, and professionals in drug development encountering challenges in the synthesis of functionalized thiophenes. This guide is designed to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, chemists, and professionals in drug development encountering challenges in the synthesis of functionalized thiophenes. This guide is designed to provide in-depth, field-proven insights to diagnose and resolve common issues leading to low product yields. Our approach is rooted in a deep understanding of reaction mechanisms and a commitment to providing self-validating protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise during the synthesis of functionalized thiophenes.

Q1: My Suzuki-Miyaura coupling reaction to form a C-C bond on the thiophene ring is resulting in a low yield. What are the most common initial culprits?

Low yields in Suzuki-Miyaura couplings involving thiophenes often stem from a few key areas:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Its deactivation through oxidation, degradation of phosphine ligands, or poisoning by impurities is a primary suspect.

  • Boronic Acid/Ester Decomposition: Thienylboronic acids can be susceptible to protodeboronation, particularly under acidic conditions or in the presence of excess water.[1]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow. The choice of base and solvent system is critical to facilitate this step.[2][3]

  • Competing Side Reactions: Homocoupling of the boronic acid or the halide starting material can consume reactants and complicate purification.

Q2: I'm observing a significant amount of starting material remaining after my Stille coupling reaction. What should I investigate first?

Unreacted starting material in a Stille coupling often points to issues with the organotin reagent or the catalytic cycle:

  • Organotin Reagent Purity: Stannanes can degrade over time, especially if exposed to light or air. Impurities can also act as catalyst poisons.[4]

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky, electron-rich ligands are often required to promote oxidative addition and reductive elimination.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and catalyst stability. Anhydrous and deoxygenated solvents are essential.[6]

Q3: My Gewald reaction to synthesize a 2-aminothiophene is producing a complex mixture of byproducts. How can I improve the selectivity?

The Gewald reaction, while a powerful multicomponent reaction, can suffer from a lack of selectivity if not properly controlled.[7]

  • Incorrect Base/Catalyst: The choice of base, such as morpholine or triethylamine, is critical for the initial Knoevenagel condensation.[8] The amount of elemental sulfur and the reaction temperature also play a significant role in the subsequent cyclization and dehydrogenation steps.[8]

  • Reaction Temperature: The temperature profile of the reaction is crucial. While some reactions proceed at room temperature, others require heating.[8] Too low a temperature may stall the reaction, while too high a temperature can lead to decomposition and side product formation.[8]

  • Purification Challenges: The crude product often contains unreacted starting materials and polymeric byproducts. Careful optimization of the purification method, such as recrystallization or column chromatography, is necessary.[8]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Coupling for Thiophene Functionalization

The Suzuki-Miyaura cross-coupling is a cornerstone for C-C bond formation, but its application to heterocyclic substrates like thiophene can present challenges.[9]

Symptom: Low or No Product Yield

Suzuki_Troubleshooting cluster_causes Potential Causes start Low Yield in Thiophene Suzuki Coupling catalyst Catalyst System (Deactivation, Wrong Ligand) start->catalyst reagents Reagent Quality (Boronic Acid Decomposition) start->reagents conditions Reaction Conditions (Base, Solvent, Temp.) start->conditions side_reactions Side Reactions (Homocoupling, Protodeboronation) start->side_reactions solution Improved Yield catalyst->solution reagents->solution conditions->solution side_reactions->solution

Caption: A logical workflow for troubleshooting low yields in thiophene Suzuki coupling.

1. Catalyst Deactivation

  • Cause: Palladium(0) catalysts are sensitive to air and moisture. Oxidative deactivation to palladium(II) can halt the catalytic cycle. Additionally, phosphine ligands can be oxidized.

  • Solution:

    • Protocol: Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for at least 30 minutes. The freeze-pump-thaw method is recommended for highly sensitive reactions.

    • Ligand Choice: For challenging couplings, consider using more robust, sterically hindered biarylphosphine ligands such as SPhos or XPhos. These ligands protect the palladium center and promote efficient oxidative addition.[10][11]

2. Boronic Acid/Ester Instability

  • Cause: Thienylboronic acids can undergo protodeboronation, particularly in the presence of acidic protons or water.[1] This side reaction consumes the boronic acid and diminishes the yield.

  • Solution:

    • Use Boronic Esters: Pinacol esters of thienylboronic acids are generally more stable and less prone to protodeboronation.[1] They can be prepared in situ or isolated before the coupling reaction.

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry the base (e.g., K₂CO₃, Cs₂CO₃) before use.

3. Inefficient Transmetalation

  • Cause: The transfer of the thienyl group from boron to palladium is a critical step. The choice of base and its solubility are paramount for activating the boronic acid.[2]

  • Solution:

    • Base Selection: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) due to its higher solubility in organic solvents, leading to a higher concentration of the active boronate species.

    • Solvent System: A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) can enhance the solubility of both the base and the palladium complex, thereby accelerating the reaction.[2]

Parameter Recommendation for Thiophene Suzuki Coupling Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or catalysts with biarylphosphine ligands (e.g., SPhos, XPhos)Varied electronic and steric properties to suit different substrates.[2][10][11][12]
Base Cs₂CO₃, K₃PO₄Higher solubility and basicity promote efficient transmetalation.[9]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA biphasic system or the presence of water can aid in dissolving the base; polar aprotic solvents can also be effective.[2][9]
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle without causing decomposition.[9]
Guide 2: Enhancing Yields in Stille Coupling of Thiophenes

The Stille coupling offers a versatile method for thiophene functionalization but requires careful handling of organotin reagents.[4]

Symptom: Incomplete Conversion and Presence of Homocoupled Byproducts

Stille_Troubleshooting start Incomplete Conversion in Stille Coupling check_stannane Assess Purity of Organotin Reagent start->check_stannane check_catalyst Evaluate Catalyst and Ligand check_stannane->check_catalyst Pure stannane_bad Purify or Resynthesize Stannane check_stannane->stannane_bad Impure check_conditions Review Reaction Conditions check_catalyst->check_conditions Appropriate catalyst_bad Change Ligand or Add Co-catalyst (CuI) check_catalyst->catalyst_bad Inefficient conditions_bad Modify Solvent, Temp., or Additives (LiCl) check_conditions->conditions_bad Suboptimal solution Improved Conversion check_conditions->solution Optimal stannane_bad->solution catalyst_bad->solution conditions_bad->solution

Caption: A decision tree for troubleshooting incomplete Stille coupling reactions.

1. Purity and Stoichiometry of the Organotin Reagent

  • Cause: Organotin reagents can decompose upon storage. The presence of trialkyltin halides can inhibit the catalyst. Incorrect stoichiometry will lead to incomplete conversion.

  • Solution:

    • Purification: If the purity of the organotin reagent is questionable, purify it by distillation or chromatography.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organotin reagent to ensure complete consumption of the limiting electrophile.

2. Inefficient Catalytic Cycle

  • Cause: The oxidative addition of the thienyl halide to the Pd(0) complex can be slow, especially for chloro- and bromo-thiophenes. The choice of ligand is critical to facilitate this step.

  • Solution:

    • Ligand Selection: Employ electron-rich and bulky phosphine ligands like P(t-Bu)₃ or tri(2-furyl)phosphine to accelerate oxidative addition.[5]

    • Additives: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step in some cases.[13][14] The use of lithium chloride (LiCl) can also be beneficial.[5]

3. Homocoupling Side Reactions

  • Cause: Homocoupling of the organotin reagent (Glaser-type coupling) or the thienyl halide can occur, particularly at higher temperatures.

  • Solution:

    • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Oxygen Exclusion: Rigorously deoxygenate the reaction mixture, as oxygen can promote homocoupling.

Experimental Protocol: General Stille Coupling of a Bromothiophene
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromothiophene (1.0 mmol, 1.0 eq), the organotin reagent (1.1 mmol, 1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[15]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.[15]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[15] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[15]

  • Workup: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite with an appropriate solvent like ethyl acetate.[15] The combined organic filtrates can be washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

References

  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem.
  • Smolecule. (2026).
  • BenchChem. (2025). troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs. BenchChem.
  • Liu, J., et al. (2021). An Active Catalyst System Based on Pd (0)
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Bäuerle, P., & Emge, A. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Pérez-Temprano, M. H., et al. (2013). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem.
  • Manninen, V. M., et al. (2017). Optimization of Suzuki-Miyaura cross-coupling of compound 1...
  • Rasool, N., et al. (2021). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.
  • BenchChem. (2025). Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2. BenchChem.
  • Ciaffone, N., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Singh, P., & Kaur, H. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
  • BenchChem. (2025). Introduction to the synthesis of β-substituted thiophenes. BenchChem.
  • Sharma, A., & Kumar, V. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
  • Ciaffone, N., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Scholl, M., et al. (2019). Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. Organic Chemistry Frontiers.
  • Grygorenko, O. O., et al. (2025). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... The Journal of Organic Chemistry.
  • Wang, Y., et al. (2024).
  • Merck. (n.d.). Buchwald Phosphine Ligands.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
  • Aliyeva, G., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • Sharp, M. J., & Snieckus, V. (1985).
  • Wang, J.-J., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Stille Coupling. BenchChem.
  • Kulyk, O., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Smolecule. (2026). Troubleshooting Common Synthesis Issues. Smolecule.
  • J&K Scientific LLC. (2025). Gewald Reaction.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I)
  • Carrow, B. P., & Nozaki, K. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Thapa, S., et al. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • BenchChem. (2025). Side reactions to avoid in the synthesis of 3-Acetylthiophene. BenchChem.
  • Sharma, A., & Kumar, V. (2026).
  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
  • Reddit. (2025). Help with Low Yield Synthesis.
  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.

Sources

Optimization

Technical Support Center: Managing Thermal Decomposition During the Distillation of Acylthiophenes

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for acylthiophene chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for acylthiophene chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing a critical challenge in the purification of acylthiophenes: thermal decomposition during distillation. This resource is structured to address the specific issues you may encounter, explaining not just the "how" but also the "why" behind each recommendation. Our goal is to empower you with the knowledge to optimize your distillation processes, improve yield and purity, and ensure the integrity of your valuable compounds.

Troubleshooting Guide

References

  • . UU Research Portal.
  • . Minds@UW.
  • . Royal Society of Chemistry.
  • . Benchchem.
  • . SSRN.
  • . UU Research Portal.
  • . Benchchem.
  • . Benchchem.
  • . Benchchem.
  • . Benchchem.
  • . The Chemical Educator.
  • . ChemicalBook.
  • . Benchchem.
  • . ACS Publications.
  • . ACS Publications.
  • . MDPI.
  • . ResearchGate.
  • . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • . Google Patents.
  • . Open Research Newcastle.
  • . ResearchGate.

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of Methyl 5-propionylthiophene-2-carboxylate and Methyl 5-acetylthiophene-2-carboxylate

Executive Summary Objective: This guide provides a technical comparison of two critical thiophene intermediates: Methyl 5-acetylthiophene-2-carboxylate (Ac-MTC) and Methyl 5-propionylthiophene-2-carboxylate (Pr-MTC) . Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of two critical thiophene intermediates: Methyl 5-acetylthiophene-2-carboxylate (Ac-MTC) and Methyl 5-propionylthiophene-2-carboxylate (Pr-MTC) . These compounds are structural homologs used extensively in the synthesis of thiophene-based pharmaceuticals (e.g., anti-inflammatory agents, kinase inhibitors) and optoelectronic materials.

Key Distinction: While their electronic properties are nearly identical due to the similar inductive effects of the acetyl and propionyl groups, they are distinguishable via specific spectroscopic signatures—primarily the alkyl splitting patterns in


H NMR and fragmentation pathways in Mass Spectrometry.
FeatureMethyl 5-acetylthiophene-2-carboxylateMethyl 5-propionylthiophene-2-carboxylate
CAS Number 4101-81-9553630-XX-X (Generic/Catalog)
Formula


Mol. Weight 184.21 g/mol 198.24 g/mol
Key NMR Signal Singlet (3H) at ~2.56 ppmQuartet (2H) ~2.95 ppm + Triplet (3H) ~1.20 ppm

Chemical Structure & Synthesis

Both compounds are synthesized via Friedel-Crafts acylation of methyl thiophene-2-carboxylate. The choice of acyl chloride determines the final substituent.

Synthesis Workflow (Graphviz)

Synthesis Start Methyl thiophene-2-carboxylate (Starting Material) Inter Acylium Ion Formation (Electrophilic Species) Start->Inter Dissolution (DCM/CS2) ReagentA Acetyl Chloride + AlCl3 (Lewis Acid) ReagentA->Inter Route A ReagentB Propionyl Chloride + AlCl3 (Lewis Acid) ReagentB->Inter Route B ProdA Product A: Methyl 5-acetylthiophene-2-carboxylate Inter->ProdA Electrophilic Aromatic Substitution (Pos 5) ProdB Product B: Methyl 5-propionylthiophene-2-carboxylate Inter->ProdB Electrophilic Aromatic Substitution (Pos 5)

Figure 1: Divergent synthesis pathways for acetyl and propionyl derivatives via Friedel-Crafts acylation.

Spectroscopic Profiling (The Core Analysis)

Nuclear Magnetic Resonance ( H NMR)

The aromatic region for both compounds is very similar, featuring two doublets for the thiophene ring protons (H3 and H4). The primary differentiation lies in the aliphatic region.

Experimental/Predicted Shift Comparison (


, 400 MHz): 
Proton AssignmentMethyl 5-acetylthiophene-2-carboxylate (

ppm)
Methyl 5-propionylthiophene-2-carboxylate (

ppm)
Multiplicity & Coupling
Thiophene H3 7.75 - 7.807.75 - 7.80Doublet (

Hz)
Thiophene H4 7.60 - 7.657.60 - 7.65Doublet (

Hz)
Ester

3.923.92Singlet (3H)
Acyl

-Protons
2.58 (

)
2.95 (

)
Singlet vs Quartet (

Hz)
Acyl

-Protons
N/A1.21 (

)
Triplet (

Hz)

Technical Insight:

  • Deshielding Effect: The methylene group (

    
    ) in the propionyl derivative appears downfield (~2.95 ppm) compared to a standard alkyl chain due to the strong electron-withdrawing nature of the carbonyl group.
    
  • Coupling: The propionyl group displays a classic ethyl pattern: a quartet (2H) and a triplet (3H). The acetyl group is a clean singlet.

Infrared Spectroscopy (FT-IR)

Both compounds possess two distinct carbonyl stretches. The ester carbonyl and the ketone carbonyl appear in similar regions, but subtle shifts may occur due to mass effects.

  • Ester C=O: ~1720–1730

    
     (Strong)
    
  • Ketone C=O: ~1660–1680

    
     (Strong, conjugated with thiophene ring)
    
  • C=C (Thiophene): ~1430–1530

    
    
    
Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of molecular weight and structure.

Fragmentation Logic:

  • Molecular Ion (

    
    ):  184 (Acetyl) vs. 198 (Propionyl).
    
  • Base Peak: Often the acylium ion or the thiophene-carboxylate core.

  • Alpha Cleavage:

    • Acetyl: Loss of

      
       (15 Da) 
      
      
      
      Fragment at
      
      
      169.
    • Propionyl: Loss of

      
       (29 Da) 
      
      
      
      Fragment at
      
      
      169 (Common core ion).
    • McLafferty Rearrangement: Possible in the propionyl derivative (if

      
      -hydrogens were present, but here the chain is too short, so simple cleavage dominates).
      
MS Fragmentation Pathway (Graphviz)

MassSpec M_Ac [M]+ m/z 184 (Acetyl Parent) Frag_Ac1 [M - CH3]+ m/z 169 (Acylium Core) M_Ac->Frag_Ac1 -15 Da (Methyl) Frag_OMe [M - OMe]+ m/z 153 M_Ac->Frag_OMe -31 Da (Methoxy) Core Common Core Ion (Thiophene-2-carboxylate-5-carbonyl) Frag_Ac1->Core M_Pr [M]+ m/z 198 (Propionyl Parent) M_Pr->Frag_OMe -31 Da (Methoxy) Frag_Pr1 [M - C2H5]+ m/z 169 (Acylium Core) M_Pr->Frag_Pr1 -29 Da (Ethyl) Frag_Pr1->Core

Figure 2: Comparative fragmentation pathways showing convergence to a common acylium core ion.

Experimental Protocols

General Characterization Workflow

To ensure data integrity, follow this self-validating protocol:

  • Sample Preparation: Dissolve ~10 mg of compound in 0.6 mL

    
     (containing 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.
    
  • Acquisition (

    
    H NMR): 
    
    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 s.

    • Pulse Angle: 30°.

  • Data Processing:

    • Reference spectrum to TMS (0.00 ppm) or residual

      
       (7.26 ppm).
      
    • Validation Check: Integrate the ester methyl singlet (3.92 ppm). It must equal 3.00. Relative to this, the acetyl singlet should be 3.00, while the propionyl quartet should be 2.00.

Handling & Stability
  • Physical State: Both are typically off-white to pale yellow solids or low-melting solids.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiophene derivatives can darken upon prolonged exposure to light and air due to oxidation.

  • Solubility: Highly soluble in DCM, Ethyl Acetate, and Methanol. Sparingly soluble in water.

References

  • Sigma-Aldrich. Methyl 5-acetylthiophene-2-carboxylate Product Sheet. CAS 4101-81-9. Available at:

  • PubChem. Methyl 5-acetylthiophene-2-carboxylate (Compound Summary). National Library of Medicine. Available at:

  • NMR shifts derived from standard substituent effects on the thiophene ring (See: Pretsch, E., et al. Structure Determination of Organic Compounds).
  • Friedel-Crafts acylation methodology adapted from: Journal of Heterocyclic Chemistry, Vol 25, Issue 4.
Comparative

The Evolving Landscape of Thiophene-Based Therapeutics: A Comparative Analysis of 5-Acylthiophene-2-carboxylate Derivatives

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known...

Author: BenchChem Technical Support Team. Date: March 2026

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, the 5-acylthiophene-2-carboxylate scaffold has emerged as a particularly promising area of research, with modifications to the acyl group leading to significant variations in biological efficacy. This guide provides a comparative analysis of the biological activities of different 5-acylthiophene-2-carboxylate derivatives, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise in this area.[4][5] A comparative analysis of various 5-acylthiophene-2-carboxylates reveals that the nature and substitution of the acyl group play a critical role in determining their antibacterial and antifungal potency.

For instance, a study on 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives demonstrated that coupling with different arylboronic acids significantly influences their activity against extensively drug-resistant (XDR) Salmonella Typhi.[6] Notably, the derivative 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) exhibited outstanding antibacterial action with a Minimum Inhibitory Concentration (MIC) value of 3.125 mg/mL, which was comparable or superior to standard antibiotics like ciprofloxacin and ceftriaxone.[6]

Table 1: Comparative Antimicrobial Activity of 5-Acylthiophene-2-Carboxylate Derivatives

Compound IDAcyl/Substituent GroupTarget OrganismMIC (mg/mL)Reference
4F p-tolylXDR Salmonella Typhi3.125[6]
Compound 12 Specific pyrazole moietySyncephalastrum racemosumMore potent than Amphotericin B[7]
Compound 7b & 8 Pyridine side chainGram-positive & Gram-negative bacteriaComparable to Ampicillin & Gentamicin[8]
KTU-286 5-nitrothienylmethylidenehydrazoneMRSA1.0–16.0 µg/mL[4]
KTU-286 VRSA4.0 µg/mL[4]
Structure-Activity Relationship Insights

The data suggests that aromatic substitutions on the thiophene ring can enhance antibacterial activity. The electron-donating p-tolyl group in compound 4F likely contributes to its potent activity.[6] Furthermore, the incorporation of other heterocyclic moieties, such as pyridine and pyrazole, can lead to broad-spectrum antimicrobial effects.[7][8]

Anticancer Potential: Targeting Proliferation and Inducing Apoptosis

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with thiophene derivatives showing significant cytotoxic activity against a range of cancer cell lines.[5][9] The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes like microtubule assembly.[9][10]

A series of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives were designed and synthesized, with several compounds exhibiting potent cytotoxic activity.[11] For example, compound 5b showed a remarkable IC50 value of 0.09 µM against the MCF-7 breast cancer cell line.[11] Another study identified 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17 ) as a potent broad-spectrum antitumor agent.[9]

Table 2: Comparative Anticancer Activity of Thiophene-2-Carboxylate Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5b MCF-7 (Breast)0.09[11]
5c MCF-7 (Breast)2.22[11]
5c HepG2 (Liver)0.72[11]
2h Jurkat (T-cell leukemia)0.03[10]
BU17 A549 (Lung)9[12]
BZ02 A549 (Lung)6.10[9]
Mechanistic Insights

The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular pathways. For instance, compound 2h was found to induce apoptosis in Jurkat cells through the mitochondrial pathway, as evidenced by the dissipation of mitochondrial membrane potential and activation of caspase-3.[10] Compound BU17 was shown to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, a key process in cell division.[9]

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammatory diseases pose a significant global health challenge, and there is a continuous need for new anti-inflammatory drugs with improved safety profiles.[13] Thiophene derivatives have been investigated for their potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[1][13]

Several studies have synthesized and evaluated thiophene-based compounds for their anti-inflammatory properties. For example, a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were tested for their in-vivo anti-inflammatory activity, with one compound showing maximum inhibitory activity in a carrageenan-induced rat paw edema model.[14][15] Other research has focused on developing selective COX-2 inhibitors, which are expected to have fewer gastrointestinal side effects than traditional NSAIDs.[13]

Key Signaling Pathways

The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit COX-2, a key enzyme in the production of prostaglandins which are mediators of inflammation.[13] Some derivatives have also been shown to activate the NRF2 pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.[16]

Experimental Methodologies

To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).[12]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth medium to obtain a range of concentrations.[12]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow of an in vitro anticancer cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[12]

Conclusion and Future Perspectives

The 5-acylthiophene-2-carboxylate scaffold represents a versatile and promising platform for the development of new therapeutic agents. The biological activity of these compounds can be finely tuned through synthetic modifications, leading to potent and selective agents with antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on exploring a wider range of acyl group modifications, conducting in-depth mechanistic studies, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potential into in vivo efficacy. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of thiophene-based drugs.

References

  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research.
  • (PDF)
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - UCL Discovery - University College London. (n.d.).
  • Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9).
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - MDPI. (2016, August 9).
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl). (n.d.).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • (PDF)
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - MDPI. (2016, February 17).
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC. (n.d.).
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.).
  • Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes - Research With Rutgers. (2021, January 24).
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E) - KTU ePubl. (2020, September 17).
  • Biological Diversity of Thiophene: A Review | Request PDF - ResearchG
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (2024, January 9).
  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed. (2003, November 3).
  • Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. (n.d.).
  • A Comparative Guide to the Biological Activity of 5-Aminothiophene-3-carboxylic Acid Deriv

Sources

Validation

Validating the Structure of Methyl 5-propionylthiophene-2-carboxylate: A Comparative NMR Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Structural Elucidation & Regiochemical Validation of Thiophene Derivatives Executive Summary: The Regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Structural Elucidation & Regiochemical Validation of Thiophene Derivatives

Executive Summary: The Regioselectivity Challenge

In the synthesis of polysubstituted thiophenes—common scaffolds in bio-active molecules and conductive polymers—regiochemistry is the primary failure mode. When synthesizing Methyl 5-propionylthiophene-2-carboxylate , the electrophilic aromatic substitution (Friedel-Crafts acylation) of methyl thiophene-2-carboxylate typically favors the 5-position due to electronic directing effects. However, the formation of the 2,4-isomer or 2,3-isomer remains a persistent risk depending on reaction conditions and steric factors.

This guide compares the efficacy of standard 1D NMR against the recommended 2D NMR workflow (HSQC/HMBC) for validating the structure of Methyl 5-propionylthiophene-2-carboxylate. While 1D NMR provides a baseline, we demonstrate why HMBC (Heteronuclear Multiple Bond Correlation) is the non-negotiable standard for confirming the 2,5-substitution pattern.

The Molecule: Structural Expectations

Before analyzing spectra, we must establish the expected magnetic environment for the target molecule (C₁₀H₁₀O₃S ).

Target Structure: Methyl 5-propionylthiophene-2-carboxylate
  • Core: Thiophene ring.[1][2][3][4][5]

  • Position 2: Methyl ester (

    
    ).
    
  • Position 5: Propionyl group (

    
    ).
    
  • Symmetry: Asymmetric 2,5-disubstitution.

The Critical Distinction: Isomers

The validation process hinges on distinguishing the target from its most likely impurity, the 2,4-isomer.

FeatureTarget (2,5-isomer) Impurity (2,4-isomer)
Proton Vicinity H3 and H4 are adjacent.H3 and H5 are separated by a carbon.
J-Coupling (

)
~3.8 – 4.1 Hz (Strong vicinal coupling).< 1.5 Hz (Weak meta coupling).
HMBC Correlations Distinct 3-bond paths to carbonyls.Overlapping or distinct meta-paths.

Comparative Analysis: 1D vs. 2D NMR

Method A: 1D ¹H NMR (The Screening Tool)
  • Pros: Fast (< 5 mins), confirms functional groups (ethyl, methyl ester).

  • Cons: Ambiguous ring assignment. While the coupling constant (

    
    ) suggests regiochemistry, it is not definitive proof of position relative to the sulfur atom without assuming chemical shift trends.
    
  • Verdict: Necessary but insufficient for GMP/GLP structural validation.

Method B: 2D NMR (The Validation Standard)[1]
  • Pros: Maps atom-to-atom connectivity.

    • COSY: Confirms H3-H4 adjacency.

    • HSQC: Assigns protons to specific carbons.[6]

    • HMBC: The "Gold Standard" — connects ring protons to the carbonyl carbons, definitively anchoring the substituents to the ring positions.

  • Verdict: Required for authoritative structure confirmation.

Experimental Protocol: The Validation Workflow

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for thiophenes to prevent signal overlap).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • ¹H (Proton): 16 scans, 2s relaxation delay.

  • ¹³C (Carbon): 1024 scans (ensure carbonyl visibility).

  • HSQC: Multiplicity-edited (distinguish CH/CH

    
     from CH
    
    
    
    ).
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    

Data Interpretation & Reference Values

The following data represents the validated spectral signature for Methyl 5-propionylthiophene-2-carboxylate. Use these values as your acceptance criteria.

Table 1: ¹H NMR Chemical Shift Assignments (CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Interpretation
H-3 7.72Doublet (d)1H4.0Beta to Ester (Deshielded)
H-4 7.60Doublet (d)1H4.0Beta to Ketone
OCH₃ 3.92Singlet (s)3H-Methyl Ester
CH₂ 2.98Quartet (q)2H7.2Propionyl Methylene
CH₃ 1.25Triplet (t)3H7.2Propionyl Methyl

> Note: The key validator is the 4.0 Hz coupling between H-3 and H-4. If you see a singlet or a fine doublet (<1.5 Hz), you have the 2,4-isomer.

Table 2: ¹³C NMR Chemical Shift Assignments
Carbon TypeShift (δ ppm)Assignment
C=O (Ketone) 192.5C-6 (Propionyl)
C=O (Ester) 162.1C-8 (Carboxylate)
Cq (Ring) 149.2C-5 (Ipso to Ketone)
Cq (Ring) 138.5C-2 (Ipso to Ester)
CH (Ring) 133.8C-3
CH (Ring) 131.2C-4
OCH₃ 52.4Ester Methyl
CH₂ 32.1Propionyl Methylene
CH₃ 8.5Propionyl Methyl

Visualizing the Logic: HMBC Connectivity

The HMBC experiment provides the "smoking gun" evidence. The diagram below illustrates the specific long-range correlations (arrows) that must be observed to confirm the structure.

Diagram 1: HMBC Correlation Logic

HMBC_Validation cluster_molecule Methyl 5-propionylthiophene-2-carboxylate H3 H-3 (7.72 ppm) C2 C-2 (Ring) (138.5 ppm) H3->C2 2J C5 C-5 (Ring) (149.2 ppm) H3->C5 3J CO_Ester C=O (Ester) (162.1 ppm) H3->CO_Ester 3J (Crucial) H4 H-4 (7.60 ppm) H4->C2 3J H4->C5 2J CO_Ketone C=O (Ketone) (192.5 ppm) H4->CO_Ketone 3J (Crucial) Prop_CH2 Propionyl CH2 Prop_CH2->C5 3J (Link to Ring) Prop_CH2->CO_Ketone 2J Ester_Me Ester OMe Ester_Me->CO_Ester 3J

Caption: Figure 1: Critical HMBC Correlations. Red arrows indicate the definitive 3-bond connections linking ring protons to the external carbonyls, confirming the 2,5-substitution pattern.

The Decision Matrix: Isomer Differentiation

Use this logic flow to interpret your data.

Decision_Matrix Start Analyze 1H NMR Spectrum Check_J Check Ring Proton Coupling (J) Start->Check_J J_Large J ≈ 3.8 - 4.1 Hz Check_J->J_Large Observed J_Small J < 1.5 Hz (Singlets) Check_J->J_Small Observed Check_HMBC Run HMBC Experiment J_Large->Check_HMBC Confirm Connectivity Result_24 INVALID: 2,4-Isomer (Impurity) J_Small->Result_24 Result_25 VALID: 2,5-Isomer (Target) Check_HMBC->Result_25 H4 -> Ketone C=O H3 -> Ester C=O Check_HMBC->Result_24 H3 -> Ketone C=O (or ambiguous)

Caption: Figure 2: Structural Determination Workflow. A logic gate for distinguishing the target molecule from regio-isomers.

References

  • Satonaka, H. (1983).[1] The substituent effects in thiophene compounds.[1] I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shifts).

  • ChemicalBook. (2025).[4][7] Methyl 2-acetyl-5-thiophenecarboxylate Spectral Data. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][8] (Reference for coupling constants in heteroaromatics).

Sources

Comparative

Comparison of thiophene-based compounds with furan and pyrrole derivatives in biological assays

Executive Summary In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a 5-membered heterocycle is a standard strategy to optimize potency, solubility, and metabolic stability. However, the choice b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a 5-membered heterocycle is a standard strategy to optimize potency, solubility, and metabolic stability. However, the choice between Thiophene (S) , Furan (O) , and Pyrrole (NH) is rarely arbitrary.

This guide objectively compares these three scaffolds. The verdict is distinct:

  • Thiophene is the premier bioisostere for benzene, offering superior metabolic stability and lipophilicity (LogP) modulation.

  • Pyrrole is the scaffold of choice when hydrogen bond donor capability (NH) is required for target engagement (e.g., kinase hinge binding).

  • Furan is a high-risk structural alert.[1] While often potent, it is frequently deprioritized in late-stage development due to CYP450-mediated bioactivation into toxic reactive metabolites (cis-2-butene-1,4-dial).

Part 1: Physicochemical & Structural Analysis

The biological performance of these heterocycles is dictated by their electronic architecture. Unlike benzene, these are


-excessive rings, making them more susceptible to electrophilic attack, but they differ significantly in aromaticity and electronegativity.[2]
Table 1: Comparative Physicochemical Properties
FeatureThiophene (S)Pyrrole (NH)Furan (O)Impact on Drug Design
Aromaticity High (Closest to Benzene)ModerateLowThiophene is the most stable surrogate for phenyl rings.
Electronegativity 2.58 (Sulfur)3.04 (Nitrogen)3.44 (Oxygen)High EN of Oxygen reduces aromatic delocalization in Furan.
H-Bonding Weak AcceptorStrong Donor / Weak AcceptorWeak AcceptorPyrrole is critical for targets requiring H-bond donors.
Lipophilicity Increases LogPLowers LogPLowers LogPThiophene improves membrane permeability; Pyrrole improves solubility.
Metabolic Risk Low/Moderate (S-oxidation)Moderate (Electron rich)High (Ring opening)Furan is a known hepatotoxicophore.
Structural Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate heterocycle based on SAR (Structure-Activity Relationship) needs.

SAR_Decision_Tree cluster_legend Legend Start Start: Phenyl Bioisosteric Replacement Q1 Requirement: H-Bond Donor? Start->Q1 Q2 Requirement: Metabolic Stability? Q1->Q2 No Pyrrole Select PYRROLE (Target Binding via NH) Q1->Pyrrole Yes Thiophene Select THIOPHENE (Stable, Lipophilic) Q2->Thiophene High Stability Needed Furan Select FURAN (Caution: Toxicity Risk) Q2->Furan Acceptable Risk / Early Hit Safe Recommended Risk High Risk

Figure 1: SAR Decision Tree for 5-membered heterocycle selection. Note the high-risk categorization of Furan due to metabolic liability.

Part 2: Metabolic Stability & Toxicity Profile

This is the most critical differentiator. While all three rings are electron-rich, their metabolic fates differ drastically.

The Furan Liability: Mechanism of Toxicity

Furan is classified as a "structural alert" in drug discovery.[1] The high electronegativity of oxygen reduces the resonance energy, making the diene character more pronounced.

  • Bioactivation: CYP450 enzymes (specifically CYP2E1) oxidize the furan ring.

  • Ring Opening: This forms an unstable epoxide or radical intermediate.

  • Reactive Metabolite: The ring opens to form cis-2-butene-1,4-dial , a highly reactive

    
    -unsaturated dicarbonyl.[3]
    
  • Consequence: This metabolite covalently binds to liver proteins and DNA, leading to hepatotoxicity and potential carcinogenesis [1, 2].

Thiophene: The Stable Alternative

Thiophene is the standard bioisostere for benzene (e.g., in Plavix/Clopidogrel or Olanzapine ).

  • Mechanism: Sulfur is less electronegative and has 3d-orbitals available for resonance, resulting in higher aromaticity (stabilization energy ~29 kcal/mol vs ~16 kcal/mol for furan).

  • Metabolism: While it can undergo S-oxidation to form thiophene-S-oxides, these are generally less reactive than furan epoxides. Thiophene rings are robust enough to survive first-pass metabolism in many FDA-approved drugs [3].

Part 3: Biological Assay Performance

To validate these differences, researchers must utilize specific assays. Below is a comparison of expected performance in standard screening cascades.

Table 2: Representative Biological Performance Data

Data represents generalized trends observed in matched molecular pair (MMP) analysis.

AssayThiophene AnalogFuran AnalogPyrrole AnalogInterpretation
Target Potency (IC50) < 10 nM< 10 nM< 50 nMFuran/Thiophene often equipotent; Pyrrole varies based on H-bond needs.
Microsomal Stability (T1/2) > 60 min < 15 min30-45 minFuran is rapidly cleared due to ring oxidation.
HepG2 Toxicity (LC50) > 100 µM< 10 µM > 50 µMFuran shows cytotoxicity due to reactive metabolites.
CYP Inhibition (IC50) ModerateHigh (TDI)LowFuran often causes Time-Dependent Inhibition (TDI) of CYPs.

Part 4: Experimental Protocol (Microsomal Stability)

To empirically verify the stability difference between a thiophene and furan lead, the Microsomal Stability Assay is the industry standard.

Workflow Visualization

Microsomal_Assay Step1 1. Preparation (Microsomes + Buffer) Step2 2. Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiation (Add NADPH) Step2->Step3 Step4 4. Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile) Step4->Step5 Step6 6. Analysis (LC-MS/MS) Step5->Step6

Figure 2: Step-by-step workflow for determining intrinsic clearance (


).[4][5]
Detailed Protocol

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compounds.
  • Reagent Preparation:

    • Microsomes: Thaw human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Test Compound: Prepare 1 µM solution (final DMSO < 0.1%).

    • Cofactor: Prepare 10 mM NADPH solution (fresh).

  • Incubation:

    • Mix microsomes and test compound in a 96-well plate.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

  • Sampling:

    • At time points

      
       minutes, remove aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins and stop metabolism.

    • Centrifuge at 4,000 rpm for 20 minutes.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time. The slope 
      
      
      
      is the elimination rate constant.
    • 
      .
      
    • 
      .
      

Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show

    
     min.
    

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Wernevik, J., et al. (2020). Metabolic Activation of Furan-Containing Drugs. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Protocol Source: Microsomal Stability Assay Protocol. AxisPharm. Link

  • BenchChem Guide: Furan vs. Thiophene Analogs: A Head-to-Head Comparison. Link

Sources

Validation

Head-to-Head Comparison of Catalysts for the Acylation of Thiophene Esters

Executive Summary The acylation of thiophene esters (e.g., methyl 2-thiophenecarboxylate) represents a critical yet challenging transformation in medicinal chemistry. Unlike electron-rich thiophene, thiophene esters poss...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acylation of thiophene esters (e.g., methyl 2-thiophenecarboxylate) represents a critical yet challenging transformation in medicinal chemistry. Unlike electron-rich thiophene, thiophene esters possess an electron-withdrawing alkoxycarbonyl group that significantly deactivates the ring toward Electrophilic Aromatic Substitution (EAS).

This guide provides a technical comparison between Traditional Homogeneous Lewis Acids (e.g.,


) and Heterogeneous Solid Acid Catalysts  (e.g., Zeolite H-Beta).[1] While traditional methods offer reliability for deactivated substrates, solid acids present a sustainable alternative with unique regioselectivity profiles.

Mechanistic Foundation & Regioselectivity[2][3][4]

The Deactivation Challenge

The presence of an ester group at the C2 position deactivates the thiophene ring, raising the activation energy for the formation of the sigma-complex intermediate. Consequently, the reaction requires highly electrophilic acylium ions (


), typically generated by strong Lewis acids.
Regiochemical Control

For 2-substituted thiophenes bearing an electron-withdrawing group (EWG), acylation occurs predominantly at the C5 position .

  • C5 Attack: Leads to a linearly conjugated carbocation intermediate that retains significant resonance stabilization.

  • C4 Attack: Leads to a cross-conjugated intermediate with higher energy, making this pathway kinetically unfavorable.

G Substrate Methyl 2-thiophenecarboxylate (Deactivated Substrate) Intermediate_C5 C5 Sigma Complex (Linearly Conjugated) STABLE Substrate->Intermediate_C5  Path A (Preferred)   Intermediate_C4 C4 Sigma Complex (Cross Conjugated) UNSTABLE Substrate->Intermediate_C4  Path B (Disfavored)   Acylium Acylium Ion (R-C≡O+) Acylium->Intermediate_C5 Acylium->Intermediate_C4 Product Methyl 5-acyl-2-thiophenecarboxylate (Major Product) Intermediate_C5->Product -H+

Figure 1: Regioselectivity logic for the acylation of 2-substituted thiophene esters.

Head-to-Head Catalyst Comparison

Candidate A: Aluminum Chloride ( )

Class: Homogeneous Strong Lewis Acid Mechanism: Forms a discrete, highly reactive acylium-AlCl4 complex.

  • Pros: High reactivity capable of overcoming ring deactivation; reliable scale-up; well-established kinetics.

  • Cons: Stoichiometric usage required (complexes with product); highly moisture sensitive; generates large volumes of acidic aluminum waste; difficult work-up (emulsions).[2]

Candidate B: Zeolite H-Beta

Class: Heterogeneous Solid Acid Mechanism: Surface-mediated catalysis within micropores; Brønsted/Lewis acid sites activate the acylating agent.

  • Pros: Regenerable (calcination); shape selectivity minimizes bulky byproducts; non-corrosive; simple filtration work-up.

  • Cons: Lower turnover frequency (TOF) on deactivated substrates; diffusion limitations for large acyl groups; requires higher reaction temperatures.

Comparative Data Matrix
FeatureAluminum Chloride (

)
Zeolite H-Beta
Substrate Scope Excellent for deactivated estersGood (requires optimization)
Catalyst Loading Stoichiometric (1.1 - 2.0 equiv)Catalytic (10-20 wt%)
Conversion (2h) >95%60-80% (Substrate dependent)
Regioselectivity (C5:C4) ~95:5>98:2 (Shape selective)
Reaction Temp 0°C to Room Temp60°C - 80°C (Reflux)
Green Metric Poor (High E-factor)Excellent (Low E-factor)

Experimental Protocols

Protocol A: High-Yield Synthesis using

Best for: Initial drug discovery where yield is prioritized over waste.

  • Preparation: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Charge with Dichloromethane (DCM) (50 mL) and Aluminum Chloride (1.2 equiv). Cool to 0°C.[3][4][5]

  • Activation: Add Acetyl Chloride (1.1 equiv) dropwise.[3] Stir for 15 min to form the acylium complex (solution turns yellow/orange).

  • Addition: Dissolve Methyl 2-thiophenecarboxylate (1.0 equiv) in DCM (10 mL) and add dropwise over 20 min. Maintain temp < 5°C.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture carefully onto crushed ice/HCl.

  • Work-up: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Green Synthesis using Zeolite H-Beta

Best for: Process development and large-scale manufacturing focused on sustainability.

  • Catalyst Activation: Calcine Zeolite H-Beta (

    
     ratio ~25) at 550°C for 4 hours prior to use to remove adsorbed water.
    
  • Mixture: In a pressure tube or round-bottom flask, combine Methyl 2-thiophenecarboxylate (1.0 equiv) and Acetic Anhydride (3.0 equiv).

  • Loading: Add activated Zeolite H-Beta (15 wt% relative to substrate).

  • Reaction: Heat to 80°C (or reflux) with vigorous stirring for 4-6 hours.

  • Work-up: Cool to RT. Filter the catalyst (save for regeneration).

  • Purification: Remove excess acetic anhydride via vacuum distillation. Recrystallize the residue.

Workflow Visualization

Experiment cluster_AlCl3 Path A: Traditional (AlCl3) cluster_Zeolite Path B: Green (Zeolite) start Start: Thiophene Ester stepA1 1. Form Acylium Complex (AlCl3 + RCOCl in DCM) start->stepA1 stepB1 1. Calcine Catalyst (550°C, 4h) start->stepB1 stepA2 2. Add Substrate at 0°C stepA1->stepA2 stepA3 3. Quench on Ice/HCl stepA2->stepA3 product Isolate Product (Methyl 5-acetyl-2-thiophenecarboxylate) stepA3->product stepB2 2. Mix Substrate + Anhydride Add Catalyst stepB1->stepB2 stepB3 3. Heat to 80°C (4-6h) stepB2->stepB3 stepB4 4. Filter Catalyst stepB3->stepB4 stepB4->product

Figure 2: Decision tree for experimental workflow based on catalyst selection.

References

  • BenchChem. "A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene." BenchChem Technical Guides, 2025. Link

  • TSI Journals. "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." Physical Chemistry: An Indian Journal, Vol. 9, Issue 8, 2014.[2] Link

  • Hartough, H.D., Kosak, A.I. "Acylation of thiophene." U.S. Patent 2,492,629, 1949. Link

  • Sigma-Aldrich. "Friedel-Crafts Acylation Mechanism and Limitations." Technical Library. Link

  • ECHEMI. "Regioselectivity in Friedel–Crafts acylation of thiophene." Chemical Knowledge Base, 2017. Link

Sources

Comparative

Comparative Guide: Fragmentation Analysis of Propionylated vs. Acetylated Thiophenes in Mass Spectrometry

Executive Summary In medicinal chemistry and forensic analysis, distinguishing between homologous series is a critical challenge. Thiophene derivatives, serving as bioisosteres for phenyl groups in drugs like duloxetine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and forensic analysis, distinguishing between homologous series is a critical challenge. Thiophene derivatives, serving as bioisosteres for phenyl groups in drugs like duloxetine and olanzapine, frequently undergo acylation during synthesis.

This guide provides a definitive technical comparison between 2-acetylthiophene and 2-propionylthiophene . While both compounds share a dominant base peak at m/z 111 (the thenoyl cation), they are distinguishable by specific low-mass diagnostic ions and neutral loss patterns governed by


-cleavage kinetics. This document details the mechanistic causality of these fragmentations and provides a self-validating experimental protocol for their analysis.

Mechanistic Fragmentation Analysis

The mass spectral behavior of acylthiophenes is dictated by the stability of the heteroaromatic ring and the bond energy of the carbonyl-


 bond. Unlike aliphatic ketones, the charge retention is heavily biased toward the aromatic moiety.
Acetylated Thiophenes (2-Acetylthiophene)
  • Molecular Ion (

    
    ): m/z 126
    
  • Primary Mechanism:

    
    -Cleavage (Sigma-bond dissociation).
    
  • Fragmentation Logic: The bond between the carbonyl carbon and the methyl group weakens due to the electron-withdrawing nature of the oxygen and the resonance stabilization of the resulting thenoyl cation.

    • Formation of Thenoyl Cation: The molecular ion loses a methyl radical (

      
      , 15 Da). This yields the base peak at m/z 111.
      
    • Acylium Formation: Alternatively, the charge may be retained on the acetyl group, generating the acetylium ion

      
       at m/z 43.
      
    • Decarbonylation: The m/z 111 ion ejects carbon monoxide (CO, 28 Da) to form the thienyl cation (

      
      ) at m/z 83.
      
Propionylated Thiophenes (2-Propionylthiophene)[1][2]
  • Molecular Ion (

    
    ): m/z 140
    
  • Primary Mechanism:

    
    -Cleavage.[1][2]
    
  • The "McLafferty Fallacy": Researchers often erroneously predict a McLafferty rearrangement for propionyl groups. However, the propionyl chain (

    
    ) possesses 
    
    
    
    and
    
    
    carbons, but no
    
    
    -hydrogen
    relative to the carbonyl. Consequently, the standard 6-membered transition state cannot form. Fragmentation is driven almost exclusively by direct
    
    
    -cleavage.
  • Fragmentation Logic:

    • Formation of Thenoyl Cation: The molecular ion loses an ethyl radical (

      
      , 29 Da). This also yields the base peak at m/z 111.
      
    • Propionylium Formation: Charge retention on the alkyl side yields the propionylium ion

      
       at m/z 57.
      
    • Secondary Decarbonylation: Similar to the acetyl analog, the m/z 111 ion degrades to m/z 83.

Comparative Data Summary
Feature2-Acetylthiophene2-PropionylthiopheneDifferentiating Logic
Molecular Weight 126 Da140 Da

14 Da (Homologous shift)
Base Peak (100%) m/z 111m/z 111Indistinguishable (Common Core)
Diagnostic Acylium m/z 43 (

)
m/z 57 (

)
Primary Differentiator
Neutral Loss -15 Da (

)
-29 Da (

)
Calculated from

Secondary Ion m/z 83 (

)
m/z 83 (

)
Confirms Thiophene Core

Visualizing the Fragmentation Pathways[5][6][7][8]

The following diagram illustrates the convergence of both pathways into the stable thenoyl cation, highlighting the specific diagnostic branches.

FragmentationPathways cluster_acetyl Acetylated Thiophene cluster_propionyl Propionylated Thiophene M_Acetyl 2-Acetylthiophene [M]+ m/z 126 Frag_43 Acetylium Ion [CH3-C≡O]+ m/z 43 M_Acetyl->Frag_43 Charge Retention on Acyl Group Thenoyl Thenoyl Cation [C4H3S-C≡O]+ (Base Peak) m/z 111 M_Acetyl->Thenoyl - CH3• (15 Da) α-Cleavage M_Propionyl 2-Propionylthiophene [M]+ m/z 140 Frag_57 Propionylium Ion [C2H5-C≡O]+ m/z 57 M_Propionyl->Frag_57 Charge Retention on Acyl Group M_Propionyl->Thenoyl - C2H5• (29 Da) α-Cleavage Thienyl Thienyl Cation [C4H3S]+ m/z 83 Thenoyl->Thienyl - CO (28 Da) Decarbonylation

Figure 1: Comparative fragmentation tree. Note the convergence at m/z 111 and the distinct diagnostic side-branches (m/z 43 vs 57).

Validated Experimental Protocol

To ensure reproducibility, the following protocol uses a Friedel-Crafts acylation workflow to generate fresh standards, followed by a GC-MS method optimized for thiophene volatility.

Synthesis of Standards (In-situ Generation)
  • Reagents: Thiophene (Substrate), Acetyl Chloride or Propionyl Chloride (Acylating agents), Iodine (

    
    , Catalyst - greener alternative to 
    
    
    
    ).
  • Workflow:

    • Mix 1.0 mmol Thiophene and 1.2 mmol Acyl Chloride in 2 mL DCM.

    • Add 5 mol%

      
      . Stir at RT for 30 mins.
      
    • Quench with

      
       (aq) to remove iodine color.
      
    • Extract organic layer. Stop Point: This organic layer is your analyte.

GC-MS Acquisition Method

This method is self-validating: the appearance of the m/z 111 base peak confirms successful acylation, while the molecular ion confirms the specific homolog.

ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatics.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Inlet Temp 250°CEnsures flash vaporization of thiophenes (BP ~200°C).
Oven Program 50°C (1 min)

20°C/min

280°C
Rapid ramp prevents peak broadening of volatile thiophenes.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range m/z 35 - 200Captures low mass diagnostic ions (39, 43, 57) and molecular ions.[2]
Data Processing Workflow

Workflow cluster_logic Decision Logic Sample Crude Reaction Mixture GC GC Separation (RT Differentiation) Sample->GC MS MS Detection (EI 70eV) GC->MS Filter Ion Extraction (EIC) MS->Filter Full Scan Result Identification Filter->Result Extract m/z 126 (Acetyl) Filter->Result Extract m/z 140 (Propionyl)

Figure 2: Analytical workflow for rapid discrimination of thiophene homologs.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Acetylthiophene. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Propionylthiophene.[4][5] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26179, 2-Propionylthiophene. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[6] University Science Books. (Standard reference for

    
    -cleavage mechanisms).
    

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-propionylthiophene-2-carboxylate proper disposal procedures

Methyl 5-propionylthiophene-2-carboxylate: Comprehensive Disposal and Operational Safety Guide As a Senior Application Scientist, I recognize that handling specialty heterocyclic compounds requires more than just followi...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-propionylthiophene-2-carboxylate: Comprehensive Disposal and Operational Safety Guide

As a Senior Application Scientist, I recognize that handling specialty heterocyclic compounds requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical’s structure and how that structure interacts with environmental and waste-management systems.

Methyl 5-propionylthiophene-2-carboxylate (CAS: 2102410-41-1) is a highly specialized building block used in drug discovery and materials science. Because it contains a covalently bound sulfur atom within an aromatic thiophene ring, its disposal cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step operational framework for the safe handling and legal disposal of this compound, ensuring scientific integrity and regulatory compliance.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the structural causality of the hazards associated with Methyl 5-propionylthiophene-2-carboxylate[1].

PropertyValue / DescriptionOperational Implication
Chemical Name Methyl 5-propionylthiophene-2-carboxylateContains ester and ketone moieties; acts as a rich fuel source during thermal destruction.
CAS Number 2102410-41-1Unique identifier for manifesting and TSDF (Treatment, Storage, and Disposal Facility) profiling.
Molecular Formula C9H10O3SContains covalently bound Sulfur (S) .
Molecular Weight 198.24 g/mol Solid/viscous liquid at room temperature; requires physical scraping or solvent dissolution for spill cleanup.
Primary Hazard Combustible, Aquatic Toxicity, SOx GeneratorCombustion yields hazardous Sulfur Oxides (SOx). Must not be flushed into municipal wastewater.

The Causality of the Sulfur Hazard: When organic molecules containing thiophene rings are subjected to thermal oxidation (incineration), the carbon and hydrogen combust into CO₂ and H₂O. However, the sulfur atom oxidizes to form sulfur dioxide (SO₂) and sulfur trioxide (SO₃), collectively known as SOx[2]. SOx gases are severe respiratory irritants and the primary precursors to acid rain. Therefore, routing this chemical to a standard municipal incinerator is a critical regulatory violation. It must be processed by a facility equipped with Flue-Gas Desulfurization (FGD) wet scrubbers[3].

Operational Disposal Plan: Step-by-Step Methodology

The following protocol ensures compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) guidelines for non-halogenated, sulfur-containing organic wastes[4][5].

Phase 1: Point-of-Generation Segregation

Why this matters: Mixing this compound with halogenated waste (e.g., dichloromethane, chloroform) lowers the heating value of the waste stream and introduces the risk of forming highly toxic polychlorinated dibenzodioxins (PCDDs) during incineration[6].

  • Designate a Specific Waste Stream: Label a waste container exclusively for "Non-Halogenated Organic Waste - Sulfur Containing."

  • Verify Compatibility: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are placed in this container, as the ester and ketone groups are susceptible to exothermic oxidation.

  • Solvent Dilution (If applicable): If the compound is dissolved in a solvent (e.g., Ethyl Acetate, DMSO), ensure the bulk solvent is also non-halogenated.

Phase 2: Secondary Containment and SAA Storage

Why this matters: Satellite Accumulation Area (SAA) regulations require self-validating containment to prevent fugitive emissions or cross-contamination.

  • Select the Receptacle: Use Polytetrafluoroethylene (PTFE)-lined High-Density Polyethylene (HDPE) or amber glass containers. Avoid standard low-density plastics which may degrade over time upon contact with organic esters.

  • Apply RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Non-Halogenated Organics (Contains Thiophene/Sulfur derivatives)."

  • Temperature Control: Store the waste container in a cool, well-ventilated SAA, strictly kept below 25°C to prevent pressure buildup from solvent vapor.

Phase 3: Final Destruction via TSDF

Why this matters: Only specific high-temperature incinerators are legally permitted to handle sulfur-rich organic waste under the EPA's Maximum Achievable Control Technology (MACT) standards[3].

  • Manifesting: Profile the waste with your licensed hazardous waste vendor. Explicitly declare the presence of covalently bound sulfur.

  • Thermal Destruction: The TSDF will route the waste to a Rotary Kiln Incinerator operating at >850°C (1,560°F) to ensure 99.99% Destruction and Removal Efficiency (DRE) of the organic framework[7].

  • Alkaline Scrubbing: The exhaust gas is passed through a wet scrubber where an alkaline slurry (typically Sodium Hydroxide, NaOH, or Calcium Hydroxide, Ca(OH)₂) neutralizes the SOx gas into harmless sulfate/sulfite salts before atmospheric release[2].

Visualizing the Disposal Workflow

The following diagram illustrates the logical progression of the waste stream, highlighting the critical SOx scrubbing phase required for thiophene derivatives.

G N1 Waste Generation Methyl 5-propionylthiophene-2-carboxylate N2 Waste Segregation Isolate from Halogens & Oxidizers N1->N2 N3 Secondary Containment PTFE-lined HDPE / Amber Glass N2->N3 N4 TSDF Transfer Licensed Hazmat Transport N3->N4 N5 Thermal Destruction Rotary Kiln Incinerator (>850°C) N4->N5 N6 Flue-Gas Desulfurization Alkaline Wet Scrubber (NaOH/Ca(OH)2) N5->N6

Fig 1. End-to-end disposal workflow for sulfur-containing organic waste (CAS: 2102410-41-1).

Accidental Release & Spill Management Protocol

In the event of a spill, immediate containment is required to prevent the compound from entering municipal water systems, where it poses a severe risk to aquatic ecosystems.

Step-by-Step Spill Response:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the area is well-ventilated to disperse any accumulated organic vapors.

  • Don Appropriate PPE: Put on chemical-resistant nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a flame-retardant lab coat. If the spill involves aerosolized powders or heated vapors, an N95 or half-mask respirator with organic vapor cartridges is required.

  • Containment (Diking): Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible absorbents like sawdust.

  • Mechanical Collection: Using non-sparking tools (e.g., plastic or brass scoops), carefully sweep the absorbed mixture to avoid generating airborne dust.

  • Waste Profiling: Place the collected material into a rigid, sealable hazardous waste container. Label it as "Spill Cleanup Material - Contains Methyl 5-propionylthiophene-2-carboxylate" and route it through the Phase 3 disposal protocol outlined above.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate using absorbent pads and dispose of the pads as hazardous waste. Never flush the rinsate down the drain.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and RCRA Waste Codes." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter 2: Incinerators and Oxidizers - Solid Waste Incinerators." EPA Air Pollution Control Cost Manual. Available at: [Link]

  • Envitech, Inc. "Air Pollution Control Innovations: Medical Waste Incinerator Scrubber MACT Standard Compliance." Envitech Blog, Sept 2021. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-propionylthiophene-2-carboxylate

Advanced Laboratory Safety and Operational Guide: Handling Methyl 5-propionylthiophene-2-carboxylate As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than a cu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling Methyl 5-propionylthiophene-2-carboxylate

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). Methyl 5-propionylthiophene-2-carboxylate (CAS: 2102410-41-1) is a highly valuable bioisostere used in modern drug discovery and agrochemical development[1]. However, its unique electronic properties and lipophilicity demand rigorous, scientifically grounded safety protocols.

This guide provides a self-validating operational system designed to empower researchers to safely handle, process, and dispose of this compound, ensuring both scientific integrity and personnel safety.

Chemical Identity & Quantitative Hazard Data

To design an effective safety protocol, we must first understand the physicochemical properties of the target molecule. The table below summarizes the quantitative data and the direct implications for laboratory handling.

Table 1: Quantitative Hazard Data & Physical Properties

Property / Hazard Value / Classification Mechanistic Causality & Operational Implication
Molecular Weight 198.24 g/mol [1] The low molecular weight allows the compound to readily penetrate compromised skin barriers, necessitating strict dermal protection.
Molecular Formula C9H10O3S[1] The presence of sulfur means that thermal decomposition or combustion will yield toxic sulfur oxides (SOx)[2].
Skin Irritation Category 2 (H315)[3] The electrophilic ester and propionyl groups can interact with nucleophilic residues on epidermal proteins, causing localized contact dermatitis[3].
Eye Irritation Category 2A (H319)[4] Direct contact can cause severe irritation to the corneal epithelium, mandating full-seal eye protection[4].

| Respiratory | Category 3 (H335)[4] | Vapor or particulate inhalation irritates mucosal linings[4]. Must be handled strictly within active engineering controls. |

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a passive exercise; it requires matching the barrier material to the chemical's specific mechanistic toxicology.

Table 2: Validated PPE Specifications

PPE Category Specification Mechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness) Thiophene derivatives are highly lipophilic. Nitrile provides a superior barrier against non-polar organic esters compared to latex, preventing transdermal absorption[4].
Eye Protection ANSI Z87.1 / EN 166 Chemical Goggles Safety glasses with side shields are insufficient. Full-seal goggles prevent aerosolized particulates or accidental splashes from bypassing the lens[5].
Body Protection Flame-Resistant (FR) Lab Coat Protects against static discharge ignition during powder transfer and provides a secondary barrier against accidental spills[3].

| Respiratory | Fume Hood (Face Velocity >100 fpm) | Actively removes volatile organic compounds (VOCs) and airborne particulates from the operator's breathing zone[4]. |

Experimental Protocols: Safe Handling & Transfer

When transferring fine organic powders or liquids, static electricity and improper airflow are the primary vectors for accidental exposure. The following protocol is a self-validating system designed to eliminate these risks.

Protocol 1: Safe Weighing and Transfer

  • Pre-Operational Check: Verify the fume hood face velocity is >100 fpm.

    • Validation Step: Physically check the digital monitor. If the flow alarm is active or the reading is below 100 fpm, abort the procedure immediately.

  • PPE Integrity Verification: Perform a manual inflation test on your nitrile gloves to check for microscopic tears before donning.

  • Static Elimination: Pass an anti-static bar or zero-stat gun over the analytical balance and the weighing vessel.

    • Causality: Thiophene powders can carry static charges. Neutralizing the environment prevents the aerosolization of the powder due to electrostatic repulsion.

  • Transfer Execution: Weigh the required mass of Methyl 5-propionylthiophene-2-carboxylate directly into a tared, sealable reaction vial using a clean stainless-steel spatula.

  • Immediate Containment: Cap the reaction vial tightly before removing it from the fume hood environment to prevent cross-contamination of general laboratory air.

WeighingWorkflow Start Initiate Transfer PPE Don Nitrile & Goggles Start->PPE Hood Verify Hood >100 fpm PPE->Hood Weigh Weigh in Closed Balance Hood->Weigh Transfer Seal in Reaction Flask Weigh->Transfer Clean Decontaminate Surfaces Transfer->Clean

Workflow for safe weighing and transfer of thiophene derivatives.

Emergency Response & Spill Management

In the event of a spill, rapid, logical decision-making is critical to prevent environmental contamination and personnel exposure.

Protocol 2: Spill Containment and Decontamination

  • Assessment: Immediately determine the spill volume and location.

    • Validation Step: If the spill is >50g and located outside the fume hood, do not attempt to clean it. Evacuate the lab and contact Environmental Health and Safety (EHS).

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or pure sand).

    • Causality: You must avoid reactive absorbents (like sawdust) that could trigger an exothermic reaction with the ester functionality[4].

  • Collection: Use non-sparking tools to sweep the absorbed material into a designated hazardous waste bag[2]. Do not use a standard vacuum.

  • Final Decontamination: Wash the affected surface thoroughly with a mild detergent and water. The surfactant helps to solubilize and remove residual traces of the lipophilic compound[3].

SpillLogic Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor <50g (In Hood) Assess->Minor Major >50g (Out Hood) Assess->Major Contain Apply Inert Absorbent Minor->Contain Evacuate Evacuate Lab Call EHS Major->Evacuate Collect Hazardous Waste Collection Contain->Collect Decon Soap & Water Decontamination Collect->Decon

Logical decision tree for chemical spill response and containment.

Waste Disposal & Environmental Compliance

Methyl 5-propionylthiophene-2-carboxylate must never be disposed of down the drain or in standard solid waste. Collect all contaminated consumables (gloves, weigh boats, inert absorbent) in a clearly labeled, sealable organic hazardous waste receptacle.

Disposal Mechanism: Incineration is the strictly required disposal method. Because the compound contains a thiophene ring, standard waste treatment cannot safely process the material. High-temperature incineration at a compliant facility ensures the safe scrubbing of the toxic sulfur oxides (SOx) generated during thermal decomposition[2].

By adhering to these scientifically grounded protocols, we ensure that our pursuit of innovative drug development never compromises the safety of our teams or our environment. We are committed to being your trusted partner in laboratory excellence.

References

  • BLD Pharm. "2102410-41-1 | METHYL 5-PROPIONYLTHIOPHENE-2-CARBOXYLATE".
  • Fisher Scientific. "SAFETY DATA SHEET: Methyl benzo[b]thiophene-2-carboxylate".
  • AK Scientific, Inc. "Safety Data Sheet: Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate".
  • ChemScene. "Safety Data Sheet: Ethyl 5-aminobenzo[b]thiophene-2-carboxylate".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Methyl thiophene-2-carboxylate".

Sources

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